4-Cyclopropyl-2-methylphenylboronic acid
Description
Properties
IUPAC Name |
(4-cyclopropyl-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8,12-13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXRAZBEKCHQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2CC2)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242719 | |
| Record name | Boronic acid, B-(4-cyclopropyl-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-07-4 | |
| Record name | Boronic acid, B-(4-cyclopropyl-2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-cyclopropyl-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901242719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure and molecular weight of 4-Cyclopropyl-2-methylphenylboronic acid
Technical Monograph: 4-Cyclopropyl-2-methylphenylboronic Acid
Executive Summary
4-Cyclopropyl-2-methylphenylboronic acid (CAS: 2121514-07-4) is a specialized organoboron building block used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling. It combines two critical medicinal chemistry motifs: a cyclopropyl group (metabolic stabilizer and conformational restrictor) and an ortho-methyl group (steric modulator).
This guide details its physicochemical properties, synthetic pathways, and handling protocols, addressing the specific stability challenges posed by its ortho-substituted nature.
Physicochemical Profile
| Property | Data | Technical Note |
| CAS Number | 2121514-07-4 | Primary identifier for procurement. |
| Molecular Formula | ||
| Molecular Weight | 176.02 g/mol | Note:[1] Samples often show varying MW in MS due to boroxine trimerization ( |
| Appearance | White to off-white solid | Hygroscopic; tends to clump upon moisture exposure. |
| Solubility | DMSO, Methanol, THF | Limited solubility in non-polar solvents (Hexanes). |
| pKa (Calculated) | ~8.5 - 9.0 | Higher than PhB(OH)₂ due to electron-donating alkyl groups. |
Structural Identity
-
SMILES: CC1=C(C=CC(=C1)C2CC2)B(O)O
-
InChI Key: Unique identifier required for database registration (derived from structure).
Structural Dynamics & Stability (Expert Insight)
Researchers often encounter discrepancies in melting points and mass spectrometry data for this compound. This is due to Boroxine Equilibrium .
The Dehydration Artifact: Like many boronic acids, 4-cyclopropyl-2-methylphenylboronic acid exists in a dynamic equilibrium with its cyclic trimer (boroxine) anhydride. This is accelerated by heat and vacuum drying.
The Ortho-Methyl Effect: The methyl group at the 2-position introduces steric strain (A-strain) relative to the boronic acid moiety. This twists the C-B bond out of planarity with the phenyl ring, slightly reducing the conjugation efficiency but significantly increasing the barrier to protodeboronation compared to non-substituted analogs.
Figure 1: The dynamic equilibrium between the monomeric acid and the boroxine trimer. Analytical samples often contain mixtures of both.
Synthetic Methodology
The most reliable synthesis utilizes a Metal-Halogen Exchange followed by borate trapping. This route avoids the harsh conditions of direct electrophilic borylation.
Protocol: Lithium-Halogen Exchange Route
Precursor: 1-Bromo-4-cyclopropyl-2-methylbenzene.
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a 3-neck flask; flush with Argon.
-
Solvation: Dissolve the aryl bromide (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 mins.
-
Critical Control: Temperature must remain < -70°C to prevent benzylic deprotonation at the methyl group.
-
-
Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) rapidly.
-
Hydrolysis: Warm to room temperature (RT). Quench with 1M HCl. Stir for 1 hour.
-
Purification: Extract with EtOAc. The crude product is often a waxy solid. Recrystallize from Acetonitrile/Water to hydrolyze any residual esters.
Figure 2: Synthetic pathway via Cryogenic Lithiation.
Applications in Drug Discovery
This molecule is a strategic building block for two reasons:
-
The "Magic Methyl" Effect: The ortho-methyl group restricts rotation of the phenyl ring when coupled to a scaffold. This can lock a drug molecule into its bioactive conformation, potentially boosting potency by reducing the entropic penalty of binding.
-
Cyclopropyl Bioisostere: The cyclopropyl group serves as a lipophilic, metabolically stable replacement for an isopropyl or ethyl group. It resists CYP450 oxidation better than linear alkyl chains.
Standard Coupling Protocol (Suzuki-Miyaura):
-
Catalyst: Pd(dppf)Cl₂·DCM (Load: 3-5 mol%)
-
Base: K₃PO₄ (2.0 eq) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Temp: 80-100°C.
-
Note: Due to the steric bulk of the ortho-methyl, reaction times may be longer (4-12 hrs) compared to non-hindered boronic acids.
Quality Control & Analytical Expectations
When validating the identity of synthesized or purchased batches, use the following reference data:
| Technique | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 7.8 - 8.0 ppm (s, 2H) | B(OH)₂ protons. Broad singlet. Disappears with D₂O shake. |
| δ 7.0 - 7.6 ppm (m, 3H) | Aromatic protons (ABC system due to substitution). | |
| δ 2.4 - 2.5 ppm (s, 3H) | Ortho-Methyl. Distinct singlet. | |
| δ 1.8 - 1.9 ppm (m, 1H) | Cyclopropyl methine (CH). | |
| δ 0.6 - 1.0 ppm (m, 4H) | Cyclopropyl methylene (CH₂) protons (high field). | |
| HPLC Purity | > 97% (254 nm) | Check for protodeboronated byproduct (1-cyclopropyl-3-methylbenzene). |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry.
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4] Journal of the American Chemical Society.[5]
-
PubChem Compound Summary. (n.d.). 4-Cyclopropyl-2-methylphenylboronic acid.[2][6][7] National Center for Biotechnology Information.
Sources
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- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 4-Cyclopropyl-2-methylphenylboronic acid [sigmaaldrich.com]
- 7. 4-Cyclopropyl-2-methylphenylboronic acid | 2121514-07-4 [amp.chemicalbook.com]
Chemical safety data sheet (SDS) for 4-Cyclopropyl-2-methylphenylboronic acid
An In-Depth Technical Guide to the Safe Handling of 4-Cyclopropyl-2-methylphenylboronic Acid
Authored by: Gemini, Senior Application Scientist
Foreword: The development of novel therapeutics and functional materials frequently involves the use of specialized reagents such as 4-Cyclopropyl-2-methylphenylboronic acid. While this compound is a valuable building block in organic synthesis, a comprehensive understanding of its safety profile is paramount for the protection of laboratory personnel and the environment. This guide synthesizes available safety data for structurally related boronic acids to provide a robust framework for risk assessment and safe handling protocols. It is incumbent upon the user to recognize that this document is a guide and should be supplemented by a thorough, organization-specific risk assessment prior to commencing any experimental work.
Hazard Identification and Risk Assessment: A Proactive Approach
1.1. Anticipated Health Effects:
-
Skin Contact: Expected to cause skin irritation, potentially leading to redness, itching, and inflammation.[1][3][4][5]
-
Eye Contact: Poses a risk of serious eye irritation, which can manifest as redness, pain, and impaired vision.[1][2][3][4]
-
Inhalation: Inhalation of dust particles may lead to irritation of the respiratory system.[1][2][3]
-
Ingestion: While specific data is unavailable, ingestion may cause gastrointestinal irritation.[5]
1.2. Causality of Hazards:
The reactivity of the boronic acid functional group is the likely source of its irritant properties. Boronic acids can interact with diols, including those present in biological systems, which may contribute to their biological activity and potential for irritation.
1.3. Risk Assessment Workflow:
A thorough risk assessment is a self-validating system that ensures all potential hazards are identified and mitigated. The following workflow is recommended prior to any new experimental procedure involving this compound.
Caption: Risk Assessment Workflow for Novel Experiments.
Exposure Controls and Personal Protection: A Multi-layered Defense
Effective exposure control is not reliant on a single piece of equipment but rather a comprehensive system of engineering controls, administrative controls, and personal protective equipment (PPE).
2.1. Engineering Controls:
-
Ventilation: All manipulations of solid 4-Cyclopropyl-2-methylphenylboronic acid and its solutions should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[1][6]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][7]
2.2. Personal Protective Equipment (PPE):
The selection of PPE should be based on the specific experimental conditions and a thorough risk assessment.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or tight-fitting safety goggles.[6][7] | To prevent eye contact with airborne particles or splashes. |
| Hand Protection | Nitrile gloves are a suitable choice for incidental contact.[6] Consult a glove compatibility chart for extended use. | To prevent skin contact. |
| Skin and Body | A flame-resistant lab coat should be worn and kept buttoned.[6] | To protect skin and clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary for large-scale operations or in case of ventilation failure.[2][6] | To prevent inhalation of high concentrations of dust. |
2.3. PPE Selection and Use Workflow:
Caption: Personal Protective Equipment (PPE) Decision Workflow.
Handling, Storage, and Emergency Procedures
3.1. Prudent Handling Practices:
-
Avoid generating dust during handling.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1][4]
-
Ensure all containers are clearly labeled.
3.2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3]
-
Keep away from strong oxidizing agents, as they are incompatible with boronic acids.[1][7]
3.3. Emergency Protocols:
A clear and well-rehearsed emergency plan is critical.
Step-by-Step First Aid Procedures:
| Exposure Route | Protocol |
| Inhalation | 1. Immediately move the affected individual to fresh air.[1][2][9] 2. If breathing is difficult, administer oxygen if you are trained to do so.[1][9] 3. If breathing has stopped, perform artificial respiration.[1][9] 4. Seek immediate medical attention.[1][9] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[1][9] 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][9][10] 3. Wash the area with mild soap and water.[9] 4. If irritation persists, seek medical attention.[1][9] |
| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][2][10] 2. Remove contact lenses if present and easy to do so.[1][2][10] 3. Seek immediate medical attention.[1][2][10] |
| Ingestion | 1. Do NOT induce vomiting.[1] 2. Rinse the mouth with water.[1] 3. If the individual is conscious and alert, give a small amount of water or milk to drink.[10] 4. Seek immediate medical attention.[1][9] |
Toxicological and Ecological Information
4.1. Toxicological Profile:
The toxicological properties of 4-Cyclopropyl-2-methylphenylboronic acid have not been fully investigated. However, based on data from analogous compounds, it is not classified as a carcinogen by IARC or NTP.[11] The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.
4.2. Ecological Information:
Data on the environmental impact of this specific compound is not available. As a general principle, the release of boronic acids into the environment should be avoided.[1] Proper disposal of all waste is mandatory.
4.3. Disposal Considerations:
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.
References
-
Poison Control. (n.d.). Immediate First Aid. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Thermo Fisher Scientific. (2023, October 11). Safety Data Sheet: Cyclopropylboronic acid, pinacol ester. Retrieved from [Link]
-
Labomat Essor. (2025, February 6). Safety Data Sheet: 4'-Methylpropiophenone. Retrieved from [Link]
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- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. poison.org [poison.org]
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An In-Depth Technical Guide to 4-Cyclopropyl-2-methylphenylboronic Acid: A Core Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Strained Rings and Ortho-Methyl Substitution in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of structural motifs employed by medicinal chemists, the cyclopropyl group and ortho-substituted phenylboronic acids have emerged as particularly powerful tools. This guide delves into the synthesis, properties, and application of a building block that synergistically combines these features: 4-Cyclopropyl-2-methylphenylboronic acid .
The cyclopropyl ring, a three-membered carbocycle, is far more than a simple saturated linker. Its inherent ring strain of approximately 27.5 kcal/mol imparts unique electronic and conformational properties.[1] The C-C bonds possess a higher p-character, allowing for conjugation with adjacent π-systems, and the C-H bonds are shorter and stronger, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This often translates to improved metabolic stability of drug candidates.[1] Furthermore, the rigid, planar nature of the cyclopropyl group can act as a conformational constraint, locking a flexible molecule into its bioactive conformation and thereby enhancing binding affinity for its biological target.[1]
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[2] The presence of a methyl group ortho to the boronic acid, as in 4-Cyclopropyl-2-methylphenylboronic acid, introduces specific steric and electronic effects that can influence the reactivity and selectivity of coupling reactions. This substitution can also provide a valuable vector for exploring the steric tolerance of a target's binding pocket, potentially leading to enhanced selectivity and potency.
This technical guide provides a comprehensive overview of 4-Cyclopropyl-2-methylphenylboronic acid as a medicinal chemistry building block, from its synthesis to its application in the construction of complex, biologically active molecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 2121514-07-4 | [3][4] |
| Molecular Formula | C10H13BO2 | [3][4] |
| Molecular Weight | 176.02 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥96% | [4] |
| 1H NMR Data | Not readily available in public literature | |
| 13C NMR Data | Not readily available in public literature | |
| Storage Conditions | Store under inert gas at 2-8°C | [5] |
Synthesis of 4-Cyclopropyl-2-methylphenylboronic Acid: A Proposed Synthetic Pathway
Overall Synthetic Scheme
Caption: Proposed synthetic pathway to 4-Cyclopropyl-2-methylphenylboronic acid.
Step 1: Synthesis of 4-Bromo-1-cyclopropyl-2-methylbenzene (Intermediate B)
A common method for the introduction of a cyclopropyl group onto an aromatic ring is via a modification of the Simmons-Smith reaction or through a palladium-catalyzed coupling reaction. However, a more direct, albeit potentially lower-yielding, approach involves a transition-metal-catalyzed reaction of the corresponding aniline. A more reliable route would be a Sandmeyer-type reaction to convert the amine to a halide, followed by a cyclopropanation reaction. Given the starting material, a direct cyclopropanation of a derivative is proposed.
Detailed Protocol:
-
Diazotization of 4-bromo-2-methylaniline: To a stirred solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable acidic medium (e.g., HBF4 or HCl/H2O), cooled to 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Gattermann-type reaction: The diazonium salt solution is then added to a vigorously stirred suspension of copper powder (catalytic amount) in a solution of potassium iodide or bromide, depending on the desired halide for subsequent steps. This will yield the corresponding 4-bromo-2-methyl-iodobenzene or 1,4-dibromo-2-methylbenzene.
-
Cyclopropanation: The resulting dihalobenzene can then be subjected to a palladium-catalyzed cross-coupling with a cyclopropylboronic acid or a cyclopropyl Grignard reagent to introduce the cyclopropyl moiety.
Step 2: Miyaura Borylation to form 4-Cyclopropyl-2-methylphenylboronic acid Pinacol Ester (Intermediate C)
The Miyaura borylation is a powerful palladium-catalyzed reaction for the synthesis of boronate esters from aryl halides.[5][6][7]
Detailed Protocol:
-
To a dry, argon-purged flask, add 4-bromo-1-cyclopropyl-2-methylbenzene (1.0 eq), bis(pinacolato)diboron (B2pin2) (1.2 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired pinacol ester.
Step 3: Hydrolysis to 4-Cyclopropyl-2-methylphenylboronic acid (Final Product)
The final step is the hydrolysis of the pinacol ester to the free boronic acid.
Detailed Protocol:
-
Dissolve the 4-Cyclopropyl-2-methylphenylboronic acid pinacol ester in a mixture of a suitable organic solvent (e.g., THF or diethyl ether) and an aqueous acid (e.g., 1 M HCl).
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Cyclopropyl-2-methylphenylboronic acid.
Application in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors
The unique structural features of 4-Cyclopropyl-2-methylphenylboronic acid make it an attractive building block for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The cyclopropyl group can probe hydrophobic pockets and enhance metabolic stability, while the ortho-methyl group can provide a crucial steric element for achieving selectivity.
Case Study: Synthesis of a TRKA Kinase Inhibitor Analog
Tropomyosin receptor kinase A (TRKA) is a validated target in various cancers, and the development of selective TRKA inhibitors is an active area of research.[8][9] The following protocol describes a representative Suzuki-Miyaura coupling of 4-Cyclopropyl-2-methylphenylboronic acid with a hypothetical heterocyclic core, demonstrating its utility in constructing molecules relevant to TRKA inhibition.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling to form a TRKA inhibitor analog.
Detailed Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a microwave vial, combine the heterocyclic halide (e.g., a substituted pyrazolopyrimidine, 1.0 eq), 4-Cyclopropyl-2-methylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane or DME) and water (typically a 4:1 to 10:1 ratio).
-
Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for several hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired TRKA inhibitor analog.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a versatile and commonly used catalyst for Suzuki-Miyaura couplings. Other palladium catalysts with specialized phosphine ligands can also be employed to optimize yield and reaction time.
-
Base: An inorganic base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.
-
Solvent System: The use of a mixed aqueous-organic solvent system is common in Suzuki-Miyaura reactions, as it aids in the dissolution of both the organic substrates and the inorganic base.
Conclusion: A Versatile Building Block for Future Drug Discovery
4-Cyclopropyl-2-methylphenylboronic acid represents a valuable and strategically designed building block for medicinal chemistry. The convergence of the beneficial properties of the cyclopropyl group and the synthetic versatility of the ortho-methyl-substituted phenylboronic acid moiety provides a powerful tool for the synthesis of novel, potent, and selective drug candidates. As the demand for new therapeutics continues to grow, the judicious application of such well-designed building blocks will be paramount to the success of future drug discovery endeavors.
References
- Supporting Inform
- CAS No. 2121514-07-4, 4-Cyclopropyl-2-methylphenylboronic acid. (n.d.). 001CHEMICAL.
- 4-Cyclopropyl-2-methylphenylboronic acid | 2121514-07-4. (n.d.). Sigma-Aldrich.
- 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0194723). (n.d.). NP-MRD.
- Sandmeyer Reaction. (n.d.). SynArchive.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes. (n.d.). Request PDF.
- Applications in medicinal chemistry for cyclopropyl-containing compounds. (n.d.). Benchchem.
- Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors. (2021). PubMed.
- Sandmeyer Reactions: Mechanism, Examples, and Applic
- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research.
- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
- Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Miyaura Boryl
- 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid (C10H14BNO4S). (n.d.). PubChemLite.
- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Medi
- 3-(N-Cyclopropylaminocarbonyl)methylphenylboronic acid, pinacol ester. (n.d.). SynHet.
- Design and synthesis of novel orally selective and type II pan-TRK inhibitors to overcome mutations by property-driven optimiz
- 2-Bromo-4-methylaniline synthesis. (n.d.). ChemicalBook.
- Mechanochemical borylation of aryldiazonium salts; merging light and ball milling. (2017). Beilstein Journal of Organic Chemistry.
- 4-(1'-carboxyl-cyclopropyl)phenylboronic acid(1159489-46-9) 1 h nmr. (n.d.). ChemicalBook.
- 1H-NMR. (n.d.).
- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.). PMC.
- Insights into Current Tropomyosin Receptor Kinase (TRK)
- CN102757455B - Preparation method of cyclopropylboronic acid. (n.d.).
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024).
- Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. (n.d.). PMC.
- Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. (2024). GitHub.
- Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. (2025).
- 4-Bromo-2-methylaniline | C7H8BrN | CID 11423. (n.d.). PubChem.
- Selective Modulation of Trk Receptors by Cyclo-Organopeptides. (2025). DOI.
- One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (2023). Medium.
- (PDF)
- Patent & Public
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC.
- Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... (n.d.).
- bmse011335 NMR Quality Control Of Fragment Libraries For Screening. (n.d.). BMRB.
- Part 3: Patent Busting A Liter
- Metal-free directed C−H borylation of 2-(N-methylanilino)-5-fluoropyridines and 2-benzyl-5-fluoropyridines. (n.d.).
- Patent applications. (n.d.). Department of Medicinal Chemistry.
- c) In the 1HNMR spectrum for 4-methylphenylboronic. (2023). Chegg.com.
- Strategies for Heteroaromatic Boryl
- Cyclopropylboronic acid(411235-57-9) 13C NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
Suppliers and price of 4-Cyclopropyl-2-methylphenylboronic acid
The following technical guide details the sourcing, synthesis, and application of 4-Cyclopropyl-2-methylphenylboronic acid (CAS: 2121514-07-4).
Status: Specialty Reagent / Custom Synthesis Target Classification: Organoboron Building Block for Medicinal Chemistry
Executive Summary: The "Ortho-Twist" Pharmacophore
In modern drug discovery, 4-Cyclopropyl-2-methylphenylboronic acid represents a strategic building block designed to solve two specific medicinal chemistry problems simultaneously: metabolic liability and solubility .
While the para-cyclopropyl group acts as a metabolic blocker (preventing CYP450 oxidation at the typically vulnerable para-position) without the excessive lipophilicity of a tert-butyl group, the ortho-methyl group introduces steric clash. This "ortho-twist" forces the resulting biaryl system out of planarity, disrupting crystal packing energy (improving solubility) and potentially enhancing selectivity for protein binding pockets that require non-planar ligands.
Currently, this compound is not a commodity chemical . It is primarily available through custom synthesis or specialty catalogs, commanding a significant premium over its non-methylated analogs.
Chemical Identity & Specifications
| Parameter | Specification |
| Chemical Name | 4-Cyclopropyl-2-methylphenylboronic acid |
| CAS Number | 2121514-07-4 |
| Molecular Formula | C₁₀H₁₃BO₂ |
| Molecular Weight | 176.02 g/mol |
| SMILES | CC1=C(C=CC(=C1)C2CC2)B(O)O |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| Storage | 2–8°C (Desiccate); unstable to protodeboronation over long periods |
Market Analysis: Supply Chain & Pricing
Unlike standard phenylboronic acids, this compound is classified as a Tier 3 Specialty Reagent . It is rarely held in bulk stock by major distributors (e.g., Sigma, Combi-Blocks) and is typically synthesized on-demand.
Estimated Pricing Model (2025/2026)
Prices reflect an aggregation of custom synthesis quotes and spot-market availability.
| Quantity | Market Status | Estimated Price Range (USD) | Lead Time |
| 100 mg | Rare Stock | $350 – $500 | 1–2 Weeks |
| 1 g | Custom Synth | $1,200 – $2,500 | 4–6 Weeks |
| 10 g | Custom Synth | $5,000 – $8,000 | 6–8 Weeks |
| 1 kg | FTE Project | Quote Only | 3–4 Months |
Primary Suppliers (Verified Sources)[2]
-
Specialty Catalogs: 001Chemical, Forcbio (China-based stock often available).
-
Custom Synthesis Houses: Enamine, Wuxi AppTec, Pharmablock (Require RFQ).
-
Analog Substitutes: If cost is prohibitive, consider 4-cyclopropylphenylboronic acid (CAS 411235-57-9) if the ortho-methyl is not critical for binding affinity.
Synthesis Protocol: The "Simmons-Smith" Route
Given the scarcity of the commercial material, in-house synthesis is often the most viable path for discovery teams. The most robust route avoids the expensive palladium-catalyzed cyclopropanation and instead utilizes the Simmons-Smith cyclopropanation of a styrene precursor.
Reaction Scheme Overview
-
Wittig Olefination: 4-Bromo-2-methylbenzaldehyde
4-Bromo-2-methylstyrene. -
Simmons-Smith: 4-Bromo-2-methylstyrene
4-Bromo-1-cyclopropyl-2-methylbenzene. -
Lithiation/Borylation: Aryl bromide
Boronic Acid.
Detailed Methodology
Step 1: Synthesis of 4-Bromo-2-methylstyrene
-
Reagents: Methyltriphenylphosphonium bromide (1.1 eq), KOtBu (1.2 eq), THF.
-
Protocol: Suspend phosphonium salt in dry THF at 0°C. Add KOtBu portion-wise (yellow ylide forms). Stir 30 min. Add 4-Bromo-2-methylbenzaldehyde dropwise. Warm to RT and stir 4h. Quench with sat. NH₄Cl. Extract (Hexanes), dry (MgSO₄), and concentrate. Purify via silica plug (100% Hexanes).
-
Checkpoint: Product is a clear oil. Verify via ¹H NMR (vinyl protons).
Step 2: Cyclopropanation (Simmons-Smith)
-
Reagents: Diethylzinc (Et₂Zn, 1.1 M in toluene, 2.0 eq), Diiodomethane (CH₂I₂, 4.0 eq), DCM (anhydrous).
-
Protocol: To a solution of styrene (Step 1) in DCM at -10°C, add Et₂Zn slowly (exothermic!). Stir 10 min. Add CH₂I₂ dropwise (maintain <0°C). Allow to warm to RT and stir 12h.
-
Safety Note: Et₂Zn is pyrophoric. Quench carefully with saturated NH₄Cl (gas evolution).
-
Purification: Silica gel chromatography (Hexanes).
-
Yield Target: >85%.
Step 3: Borylation (Lithium-Halogen Exchange)
-
Reagents: n-Butyllithium (2.5 M, 1.1 eq), Triisopropyl borate (B(OiPr)₃, 1.2 eq), THF.
-
Protocol:
-
Dissolve aryl bromide (from Step 2) in anhydrous THF. Cool to -78°C .[1]
-
Add n-BuLi dropwise down the side of the flask. Stir 30 min at -78°C.
-
Add B(OiPr)₃ rapidly. Stir 30 min at -78°C, then warm to RT.
-
Hydrolysis: Add 2N HCl (aq) and stir vigorously for 1h to hydrolyze the boronate ester.
-
Isolation: Extract with EtOAc. Wash with brine. Crystallize from Hexane/EtOAc or DCM/Hexane.
-
Synthesis Workflow Diagram
Figure 1: Three-step synthetic pathway from commercially available aldehyde to the target boronic acid.
Application: Suzuki-Miyaura Coupling Protocol
This boronic acid is sterically hindered at the ortho-position. Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) may result in sluggish conversion or protodeboronation. A high-activity catalyst system is required.
Recommended System: Buchwald Generation 3
-
Catalyst: XPhos Pd G3 (or SPhos Pd G3 for extreme steric bulk).
-
Base: K₃PO₄ (anhydrous) or K₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).
-
Temperature: 80–100°C.
Mechanism of Action (Catalytic Cycle)
The ortho-methyl group slows the transmetallation step. Using electron-rich, bulky phosphine ligands (like XPhos) facilitates oxidative addition and stabilizes the palladium center during the difficult transmetallation.
Figure 2: Catalytic cycle highlighting the rate-limiting transmetallation step due to ortho-substitution.
Quality Assurance & Analytical Data
To validate the synthesis, the following analytical signatures must be confirmed.
¹H NMR (500 MHz, CDCl₃)
-
Cyclopropyl Ring: Look for the characteristic high-field multiplets.
- 0.70–0.80 ppm (m, 2H)
- 0.95–1.05 ppm (m, 2H)
- 1.85–1.95 ppm (m, 1H, methine)
-
Methyl Group: Singlet at
2.40–2.50 ppm. -
Aromatic Region:
- 6.90–7.00 ppm (d/s, Ar-H)
- 7.80–8.00 ppm (d, Ar-H ortho to Boron - typically downfield).
HPLC Purity
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Note: Boronic acids often streak or show broad peaks due to equilibrium with boroxines (trimers). Analyze as the pinacol ester derivative if precise quantitation is needed.
References
-
Chemical Identity: 001Chemical. Product Dossier: 4-Cyclopropyl-2-methylphenylboronic acid (CAS 2121514-07-4).[2] Retrieved from
- General Synthesis (Simmons-Smith): Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Wiley.
- Boronic Acid Applications: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Cyclopropyl Pharmacophore: Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Supplier Data (Analog Pricing): Forcbio. Catalog Entry: (4-cyclopropyl-2-methylphenyl)boronic acid.[2] Retrieved from
Sources
Cyclopropyl-functionalized aryl boronic acids literature
Technical Guide: Cyclopropyl-Functionalized Aryl Boronic Acids in Drug Discovery
Executive Summary
The cyclopropyl group has emerged as a critical bioisostere in modern medicinal chemistry, offering a unique combination of metabolic stability, conformational restriction, and "alkene-like" electronic character without the metabolic liability of unsaturated bonds. Cyclopropyl-functionalized aryl boronic acids serve as the primary modular building blocks for installing this motif via Suzuki-Miyaura cross-coupling.
This guide provides a technical deep-dive into the synthesis, stability, and application of these reagents. We distinguish between two structural classes:
-
Class A (Boron-on-Ring): The boron atom is directly attached to the cyclopropyl ring (e.g., 2-phenylcyclopropylboronic acid).
-
Class B (Ring-on-Ring): The cyclopropyl group is a substituent on the aryl ring, remote from the boron (e.g., 4-cyclopropylphenylboronic acid).
Structural & Electronic Properties
The cyclopropyl group is often termed a "pseudo-unsaturated" system due to the significant
| Property | Medicinal Chemistry Implication |
| Bond Angle | ~60° (highly strained, ~27.5 kcal/mol).[1] Rigidifies the molecular skeleton. |
| C-H Bond Strength | High ( |
| Electronic Effect | Electron-donating via hyperconjugation ( |
| Lipophilicity | Moderate increase in logP compared to methyl, but often improves solubility compared to phenyl isosteres. |
Class A: Synthesis of Aryl-Cyclopropyl Boronates (Boron-on-Ring)
Target Structure:Ar-Cyclopropyl-B(OR)2
This class is the most synthetically challenging due to the sensitivity of the C-B bond on the strained ring. The most robust route involves the cyclopropanation of alkenyl boronates.
Simmons-Smith Cyclopropanation of Alkenyl Boronates
Direct cyclopropanation of vinyl boronic esters (pinacol or MIDA) using the Furukawa-modified Simmons-Smith reagent (
Mechanism & Workflow:
The reaction proceeds via a concerted butterfly-type transition state. The use of MIDA (N-methyliminodiacetic acid) boronates is superior here because the
Caption: Workflow for the conversion of Alkenyl MIDA Boronates to Cyclopropyl Boronic Acids via Simmons-Smith cyclopropanation.
Protocol 1: Cyclopropanation of trans-2-Phenylvinyl MIDA Boronate
Reference: Adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.[2][3]
-
Preparation: In a flame-dried Schlenk flask under
, dissolve trans-2-phenylvinyl MIDA boronate (1.0 equiv) in anhydrous DCM (0.1 M). -
Reagent Formation: Cool to 0°C. Add
(1.0 M in hexanes, 5.0 equiv) dropwise. Caution: Pyrophoric. -
Carbenoid Generation: Carefully add
(10.0 equiv) dropwise. The solution may fume slightly. -
Reaction: Stir at 0°C for 30 min, then warm to RT and stir for 12–24 h. Monitor by TLC (MIDA boronates are UV active and stable on silica).
-
Quench: Cool to 0°C. Quench with sat.
(exothermic). -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (EtOAc/Hexanes). MIDA boronates typically elute with polar solvent mixtures (e.g., 50-100% EtOAc) due to their polarity.
Class B: Synthesis of Cyclopropyl-Functionalized Aryl Boronates (Ring-on-Ring)
Target Structure:Cyclopropyl-Ar-B(OR)2[4]
These are synthesized by installing the boronate onto a pre-existing cyclopropyl-arene. The challenge here is preserving the cyclopropyl ring during the metal-halogen exchange or palladium catalysis.
Miyaura Borylation Strategy
The most reliable method is the Pd-catalyzed Miyaura borylation of cyclopropyl-aryl halides. Lithium-halogen exchange can be risky as cyclopropyl groups can undergo ring-opening if radical intermediates are formed or if the temperature is not strictly controlled.
Critical Parameter: Use KOAc as the base.[5] Stronger bases (e.g.,
Protocol 2: Miyaura Borylation of 1-Bromo-4-cyclopropylbenzene
Reference: Ishiyama, T.; Murata, M.; Miyaura, N. J. Org. Chem. 1995, 60, 7508.
-
Setup: Charge a reaction vial with 1-bromo-4-cyclopropylbenzene (1.0 equiv),
(1.1 equiv), (3 mol%), and KOAc (3.0 equiv). -
Solvent: Add anhydrous DMSO or 1,4-Dioxane (concentration 0.2 M). Note: DMSO often accelerates the reaction.
-
Degassing: Sparge with Argon for 10 mins.
-
Reaction: Heat to 80°C for 4–12 h.
-
Workup: Dilute with Benzene or Toluene (to precipitate inorganic salts) or standard EtOAc/Water workup.
-
Purification: Silica gel chromatography. Tip: Add 1% Et3N to the eluent to prevent protodeboronation on the acidic silica surface.
Advanced Reagent Selection: MIDA vs. Trifluoroborates
When designing a synthesis, choosing the right boron species is critical for yield and stability.
| Feature | Pinacol Boronate (Bpin) | MIDA Boronate | Potassium Trifluoroborate (BF3K) |
| Atom Economy | Low (large pinacol group) | Moderate | High |
| Stability (Air/Moisture) | Good | Excellent (Indefinite bench stability) | Excellent |
| Reactivity | Ready for coupling | Protected (Must hydrolyze first) | Requires hydrolysis/activation in situ |
| Chromatography | Stable, but can streak | Stable (Behaves like organic molecule) | Unstable on Silica (requires alumina) |
| Primary Use | General Building Block | Iterative Coupling / Storage | Late-stage diversification |
Recommendation:
-
Use MIDA boronates if you need to perform chemistry on the molecule (e.g., oxidations, reductions) before the cross-coupling event.
-
Use BF3K salts (Molander salts) if you are storing the cyclopropyl building block for long periods, as they are crystalline solids resistant to oxidation.
References
-
Cyclopropylboronic Acid Synthesis & Coupling
-
Wallace, D. J.; Chen, C. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Lett. 2002 , 43, 6987. Link
-
-
MIDA Boronates (General & Cyclopropyl)
-
Trifluoroborates
-
Miyaura Borylation
-
Simmons-Smith on Boronates
-
Charette, A. B.; et al. Simmons-Smith Cyclopropanation of Alkenylboronates. J. Am. Chem. Soc. 1998 , 120, 11943. Link
-
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]
Chemical Stability Profile & Handling of 4-Cyclopropyl-2-methylphenylboronic Acid
Executive Summary
This technical guide profiles the chemical stability of 4-Cyclopropyl-2-methylphenylboronic acid , a specialized organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions. While phenylboronic acids are generally robust, the specific substitution pattern of this molecule—an electron-donating cyclopropyl group at the para position combined with a sterically demanding methyl group at the ortho position—creates a unique stability profile.
The primary degradation risk is protodeboronation , accelerated by the electron-rich nature of the arene but mitigated by ortho-steric hindrance. Secondary risks include reversible boroxine formation (dehydration) and oxidative cleavage.[1] This guide provides a mechanistic analysis, stress-testing protocols, and handling strategies to maximize reagent integrity in drug development workflows.
Structural Analysis & Intrinsic Stability
To understand the stability of 4-Cyclopropyl-2-methylphenylboronic acid, one must analyze the competing electronic and steric effects of its substituents.
The Ortho-Methyl Effect (Steric Stabilization)
The methyl group at the 2-position (ortho to boron) plays a critical stabilizing role. In unsubstituted phenylboronic acids, the carbon-boron (C-B) bond is vulnerable to nucleophilic attack (by water or hydroxide) or electrophilic attack (by protons).
-
Mechanism: The ortho-methyl group exerts steric bulk that hinders the approach of reactive species to the ipso-carbon.
-
Impact: This substitution significantly retards the rate of protodeboronation compared to the non-methylated analog (4-cyclopropylphenylboronic acid), extending shelf-life and solution stability.
The Para-Cyclopropyl Effect (Electronic Activation)
The cyclopropyl group is an electron-donating substituent via hyperconjugation (interaction of the cyclopropyl Walsh orbitals with the aromatic
-
Mechanism: This increases the electron density of the phenyl ring.
-
Risk: Electron-rich arylboronic acids are generally more susceptible to acid-catalyzed protodeboronation , as the protonation of the ring (the rate-determining step) is favored by high electron density.
-
Distinction: Note that this molecule is an arylboronic acid. It does not suffer from the extreme instability of alkyl cyclopropylboronic acids (where boron is directly attached to the cyclopropyl ring), which oxidize rapidly in air.
Degradation Pathways[2]
Understanding the specific degradation mechanisms is essential for troubleshooting low yields in coupling reactions.
Protodeboronation (Irreversible)
This is the most critical degradation pathway. It results in the cleavage of the C-B bond, yielding the parent arene (1-cyclopropyl-3-methylbenzene) and boric acid.
-
Acidic Conditions: Rapid. The electron-rich ring facilitates proton attack at the ipso-carbon.
-
Basic Conditions: Slower, but occurs via the boronate anion
. -
Metal Catalysis: Pd(II) species can catalyze protodeboronation during cross-coupling if transmetallation is slow.
Boroxine Formation (Reversible Equilibrium)
Under dry conditions or upon storage, boronic acids dehydrate to form cyclic trimers called boroxines .
-
Significance: This is often mistaken for degradation. It is a reversible equilibrium. In the presence of water (e.g., aqueous base in Suzuki coupling), the boroxine hydrolyzes back to the active monomeric boronic acid.
-
Analytical Impact: Can cause confusing NMR signals or melting point depression.
Oxidative Cleavage
Exposure to atmospheric oxygen, particularly in solution or under light, can cleave the C-B bond to form a phenol (4-cyclopropyl-2-methylphenol). The cyclopropyl ring itself is relatively stable but can undergo ring-opening under vigorous oxidative conditions (e.g., strong peroxides).
Visualization: Degradation Network
The following diagram illustrates the kinetic and thermodynamic relationships between the active species and breakdown products.
Caption: Figure 1. Chemical fate of 4-Cyclopropyl-2-methylphenylboronic acid. Protodeboronation is the primary irreversible loss pathway.
Experimental Stability Profiling (Protocol)
To validate the quality of a specific batch, the following "Stress Test" protocol is recommended. This self-validating workflow uses HPLC to quantify degradation rates.
Materials
-
Solvent: Acetonitrile/Water (1:1).
-
Internal Standard: Benzophenone (inert to these conditions).
-
Stressors: 1N HCl, 1N NaOH, 3% H2O2.
Step-by-Step Methodology
-
Preparation: Prepare a 1 mg/mL stock solution of the boronic acid in MeCN. Add Internal Standard (0.1 mg/mL).
-
Control: Inject sample immediately (T=0) to establish purity and Boroxine/Monomer ratio.
-
Acid Stress: Mix 500 µL stock + 100 µL 1N HCl. Incubate at 25°C for 2 hours .
-
Base Stress: Mix 500 µL stock + 100 µL 1N NaOH. Incubate at 25°C for 2 hours .
-
Oxidative Stress: Mix 500 µL stock + 50 µL 30% H2O2. Incubate at 25°C for 1 hour .
-
Quench: Neutralize Acid/Base samples to pH 7 immediately before injection.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Success Criteria: >95% recovery in Control.[2] <5% degradation in Acid/Base indicates high stability. >10% degradation suggests the need for fresh reagents or cryo-storage.
-
Visualization: Stability Workflow
Caption: Figure 2. Forced degradation workflow for assessing batch quality prior to scale-up.
Storage & Handling Protocols
Based on the chemical profile, the following Standard Operating Procedures (SOPs) are required to maintain reagent integrity.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Retards thermal dehydration to boroxine and autoxidation. |
| Atmosphere | Argon/Nitrogen | Prevents oxidative cleavage of C-B bond. |
| Container | Amber Glass | Minimizes light-induced radical degradation. |
| Desiccant | Avoid (if possible) | Extreme dryness promotes boroxine formation. Store tightly sealed but allow ambient moisture equilibrium if monomer form is preferred. |
Handling for Synthesis
-
Pre-Activation: If the material has been stored for >6 months, it likely exists as a mixture of boroxine and acid.
-
Action: Treat the solid with a mixture of THF/Water (10:1) for 30 minutes prior to adding to the reaction vessel. This hydrolyzes the boroxine back to the reactive monomer.[3]
-
-
Base Selection: For Suzuki couplings, avoid strong hydroxide bases (NaOH/KOH) if protodeboronation is observed.
-
Alternative: Use K3PO4 or Cs2CO3 in anhydrous solvents (Dioxane or Toluene) to minimize the concentration of free water/hydroxide, thereby reducing the rate of hydrolytic deboronation.
-
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3][4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2] Wiley-VCH. Link
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[3][5] Heterocycles, 57(5), 787. Link
-
Noonan, G. M., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids. Organic & Biomolecular Chemistry, 13(9), 2555-2560. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Methodological & Application
Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings: A Guide to Catalyst Selection and Protocol Optimization
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] However, its efficiency can be significantly hampered when employing sterically hindered aryl boronic acids, particularly those with ortho-substituents. This steric congestion impedes key steps in the catalytic cycle, leading to low yields and sluggish reaction times. This guide provides an in-depth exploration of the mechanistic challenges and offers a detailed overview of advanced palladium catalyst systems and optimized protocols to overcome these synthetic hurdles.
The Steric Challenge: A Mechanistic Perspective
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[3] Steric hindrance on the aryl boronic acid primarily impacts the transmetalation step.
The transmetalation process, where the organic group is transferred from the boron atom to the palladium center, is believed to proceed through a bridged intermediate. When bulky substituents are present on the aryl boronic acid, they can sterically clash with the ligands on the palladium complex, raising the energy barrier for this crucial step and slowing down the overall reaction rate. In some cases, this steric impediment can halt the catalytic cycle altogether.[4]
Furthermore, sterically demanding substrates can also influence the reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated. The increased steric bulk around the palladium center can make it more difficult for the two organic groups to come together and be eliminated, again slowing the reaction.[5]
Overcoming these steric barriers necessitates the use of specialized palladium catalysts, particularly those featuring bulky and electron-rich phosphine ligands. These ligands are designed to promote the formation of highly active, monoligated palladium species that are less sterically encumbered and can more readily accommodate bulky substrates.[6][7]
Catalyst Systems for Hindered Couplings
The development of sophisticated phosphine ligands has revolutionized the field of palladium-catalyzed cross-coupling, enabling the efficient coupling of previously challenging sterically hindered substrates. The Buchwald and Fu groups, in particular, have pioneered the development of several classes of highly effective ligands.[8]
Buchwald Ligands: A Paradigm of Steric and Electronic Tuning
The Buchwald suite of dialkylbiaryl phosphine ligands are characterized by their steric bulk and electron-rich nature, which are crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[6] For sterically hindered aryl boronic acids, the following ligands have proven to be particularly effective:
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): A highly versatile and air-stable ligand, SPhos is often the first choice for challenging Suzuki-Miyaura couplings.[9][10] Its palladium complexes exhibit high activity for reactions involving sterically hindered biaryls and aryl chlorides.[10] The dimethoxy substituents on the biphenyl backbone contribute to the ligand's electron-rich character, enhancing catalytic activity.[6]
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): Even more sterically demanding than SPhos, XPhos is particularly effective for the coupling of extremely hindered substrates and unactivated aryl chlorides.[11] The triisopropyl groups provide a significant steric shield, which helps to stabilize the active monoligated palladium species.
-
RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl): This ligand has shown superior performance in certain Suzuki cross-couplings, particularly with secondary alkyl trifluoroborates.[12] Its unique electronic and steric properties can offer advantages in specific substrate combinations.
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): BrettPhos is a highly effective ligand for a range of cross-coupling reactions, including Suzuki and Heck couplings.[13][14] Its unique structure provides both steric bulk and electron-donating properties, leading to enhanced reaction rates and yields.
These ligands are often employed as preformed palladium precatalysts (e.g., SPhos Pd G3, XPhos Pd G3), which are air- and moisture-stable solids that offer greater convenience and reproducibility compared to generating the active catalyst in situ.
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tunability make them highly effective for activating even challenging substrates. Robust acenaphthoimidazolylidene palladium complexes, for instance, have demonstrated high efficiency in the Suzuki-Miyaura coupling of sterically hindered substrates, providing excellent yields with low catalyst loadings under mild conditions.[15]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of sterically hindered aryl boronic acids. Optimization of reaction parameters such as base, solvent, and temperature may be necessary for specific substrate combinations.
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Boronic Acid with an Aryl Halide using a Buchwald Palladacycle Precatalyst
This protocol is a general guideline and may require optimization for specific substrates.
Diagram of the Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered aryl boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, CsF, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, sterically hindered aryl boronic acid, base, and palladium precatalyst.
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion, especially if the boronic acid is prone to protodeboronation.
-
Choice of Base: The choice of base is critical. For sterically hindered couplings, stronger, non-aqueous bases like potassium phosphate (K₃PO₄) are often preferred.[16] Anhydrous conditions can be beneficial, particularly when dealing with boronic esters, to prevent hydrolysis.[17]
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are commonly used as they effectively dissolve the reagents and are stable at the required reaction temperatures.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is crucial for achieving high yields.
Data Presentation: Catalyst Performance in a Model Reaction
The following table summarizes the performance of different palladium catalyst systems in the coupling of a sterically hindered aryl boronic acid with an aryl chloride.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 |
| XPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 8 | 95 |
| RuPhos Pd G3 | CsF | THF | 80 | 16 | 88 |
| Pd(PPh₃)₄ | K₂CO₃ (aq) | Toluene | 100 | 24 | <10 |
Note: This data is illustrative and actual results may vary depending on the specific substrates used.
Conclusion
The successful execution of Suzuki-Miyaura couplings with sterically hindered aryl boronic acids hinges on the rational selection of a highly active and sterically tolerant palladium catalyst system. The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald portfolio, has significantly expanded the scope of this powerful reaction, enabling the synthesis of complex, sterically congested biaryl structures that are prevalent in pharmaceuticals and advanced materials.[18] By understanding the mechanistic challenges posed by steric hindrance and carefully optimizing reaction protocols, researchers can effectively navigate these challenging couplings and unlock new avenues for molecular design and synthesis.
References
- MilliporeSigma. BrettPhos ≥98 Ideal for Buchwald Suzuki Cross-Coupling rxns.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Wikipedia. SPhos.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. (2014).
- Chem-Impex. Brettphos.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Sigma-Aldrich. RuPhos Pd G3 95 1445085-77-7.
- Sigma-Aldrich. SPhos 98 657408-07-6.
- SLS Ireland. SPhos, 97% | 638072-1G | SIGMA-ALDRICH.
- A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF.
- Wikipedia. XPhos.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Suzuki Coupling. Organic Chemistry Portal.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan.
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. PMC.
- trans-Dichlorobis(XPhos)palladium(II)
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- How to approach choosing reaction conditions for Suzuki?. Reddit. (2024).
- Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review | Request PDF.
- ChemInform Abstract: Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. | Request PDF.
- Sigma-Aldrich. Buchwald Phosphine Ligands.
- Kumar, D., et al. RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. Semantic Scholar.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
- Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfam
- RuPhos Pd Precatalyst and MIDA Boronate as an Effective Combination for the Precision Synthesis of Poly(3-hexylthiophene).
- Sigma-Aldrich. BrettPhos 98 1070663-78-3.
- Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.
- Phosphino-Triazole Ligands for Palladium-C
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand.
- Development of New Phosphine Ligands (BRIDPs)
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit. (2016).
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. (2020).
- Sigma-Aldrich. BrettPhos 98 1070663-78-3.
- MilliporeSigma. Buchwald Phosphine Ligands.
- The Suzuki Reaction. Chem 115 Myers.
- Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. SPhos - Wikipedia [en.wikipedia.org]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. XPhos - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chemimpex.com [chemimpex.com]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
Application Note: Optimizing Suzuki-Miyaura Coupling of 4-Cyclopropyl-2-methylphenylboronic Acid for Complex Molecule Synthesis
Introduction: The Strategic Importance of the 4-Cyclopropyl-2-methylphenyl Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is indispensable in pharmaceutical and materials science research.[3][4]
A particularly valuable structural motif in contemporary drug discovery is the 4-cyclopropyl-2-methylphenyl group. The cyclopropyl ring acts as a "bioisostere" for larger groups, often improving metabolic stability and binding affinity, while the ortho-methyl group can enforce a specific molecular conformation. However, the very features that make this building block attractive also introduce significant synthetic challenges. The steric hindrance imposed by the ortho-methyl group can dramatically slow the key transmetalation step in the catalytic cycle, necessitating carefully optimized reaction conditions.
This guide provides a comprehensive overview of the critical parameters for the successful Suzuki-Miyaura coupling of 4-Cyclopropyl-2-methylphenylboronic acid. We will delve into the mechanistic rationale behind reagent selection and present robust protocols tailored for researchers engaged in the synthesis of complex, high-value molecules.
Mechanistic Underpinnings of the Suzuki-Miyaura Coupling
A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing the coupling of sterically demanding substrates. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is generally I > Br > OTf >> Cl.[4]
-
Transmetalation: This is often the rate-limiting step, especially with hindered substrates. The organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (Ar'-B(OH)₃⁻).[5][6]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[3]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L₂-X\n(Palladacycle)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_DiAryl [label="Ar-Pd(II)L₂-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar'\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Aryl Halide\n(Ar-X)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="Ar'B(OH)₂ + Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [label="", color="#202124"]; ArX -> OxAdd [dir=none, color="#202124"]; PdII_Aryl -> Transmetalation [style=invis]; Transmetalation -> PdII_DiAryl [label="", color="#202124"]; Boronic -> Transmetalation [dir=none, color="#202124"]; PdII_DiAryl -> RedElim [style=invis]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#202124"]; RedElim -> Product [color="#202124"];
// Invisible edges for layout {rank=same; Pd0; OxAdd; ArX} {rank=same; PdII_Aryl; Transmetalation; Boronic} {rank=same; PdII_DiAryl; RedElim; Product} }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions for a Hindered Substrate
The key to successfully coupling 4-Cyclopropyl-2-methylphenylboronic acid lies in overcoming the steric barrier. This requires a careful selection of catalyst, ligand, base, and solvent to accelerate the sluggish transmetalation step and prevent side reactions like protodeboronation.
Palladium Catalyst and Ligand Selection
For sterically demanding couplings, the choice of ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective for unhindered substrates, they often fail here. The solution is to use bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, their steric bulk facilitates the final reductive elimination.[7]
Recommended Systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-couplings. They offer a combination of steric bulk and electron-donating properties that stabilize the palladium center and promote high catalytic turnover.
-
Tri(tert-butyl)phosphine (P(tBu)₃): This is another highly effective, albeit air-sensitive, ligand for coupling hindered partners.[8]
Catalyst Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are stable sources of Pd(0) that are activated in situ by the phosphine ligand.
The Critical Role of the Base
The base plays a dual role: it activates the boronic acid to form the reactive boronate and neutralizes the acid generated during the cycle.[5][9] For hindered substrates where transmetalation is slow, a strong base is often required to build up a sufficient concentration of the active boronate species.[8]
Base Selection:
-
Strong Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate boronate formation but are generally not so harsh as to cause degradation of sensitive functional groups.[8]
-
Hydroxides: Stronger bases like sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂) can dramatically accelerate the reaction rate, particularly with less reactive aryl chlorides. However, they also increase the risk of side reactions, including base-labile functional group cleavage.[8]
-
Aqueous vs. Anhydrous: While many Suzuki reactions use aqueous base solutions, anhydrous conditions with bases like K₃PO₄ in solvents like dioxane or toluene can be advantageous for hindered systems. This can minimize competitive hydrolytic protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[8]
Solvent Systems
The solvent must solubilize all reaction components and be stable at the required reaction temperature.
Recommended Solvents:
-
Ethers: Dioxane and tetrahydrofuran (THF) are widely used and effective for a broad range of substrates. They are often used with a small amount of water to help dissolve the inorganic base.
-
Aromatics: Toluene is an excellent choice for higher-temperature reactions, which may be necessary to overcome the activation energy for hindered couplings.
-
Polar Aprotic: Solvents like N,N-Dimethylformamide (DMF) can also be used, but may require more rigorous purification to remove.
Data Presentation: Optimized Reaction Parameters
The following table summarizes a set of validated starting conditions for the coupling of 4-Cyclopropyl-2-methylphenylboronic acid with a representative aryl bromide.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Good balance of reactivity and stability.[4] |
| Boronic Acid | 4-Cyclopropyl-2-methylphenylboronic acid (1.2–1.5 equiv) | Excess ensures complete consumption of the limiting halide. |
| Pd Precursor | Pd(OAc)₂ (1–3 mol%) | Air-stable, reliable Pd(0) source.[2] |
| Ligand | SPhos (2–6 mol%) | Bulky, electron-rich ligand ideal for hindered substrates.[10] |
| Base | K₃PO₄ (2.0–3.0 equiv) | Strong, non-hydroxide base minimizes side reactions.[8] |
| Solvent | Toluene or Dioxane/H₂O (10:1) | High boiling point allows for elevated temperatures if needed. |
| Temperature | 80–110 °C | Provides sufficient thermal energy to overcome steric barriers. |
| Time | 4–24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[3]
// Nodes Start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Inert Atmosphere)"]; Degas [label="Degas Solvent\n(N₂ Sparge)"]; AddReagents [label="Add Pd(OAc)₂, Ligand,\nBase, Aryl Halide,\nand Boronic Acid"]; Heat [label="Heat to Reaction Temp\n(80-110 °C)"]; Monitor [label="Monitor Reaction\n(TLC / LC-MS)"]; Workup [label="Aqueous Workup\n(Cool, Dilute, Extract)"]; Purify [label="Purification\n(Column Chromatography)"]; Analyze [label="Characterization\n(NMR, MS)"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Degas; Degas -> AddReagents; AddReagents -> Heat; Heat -> Monitor; Monitor -> Workup [label="Upon Completion"]; Workup -> Purify; Purify -> Analyze; Analyze -> End; }
Caption: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-Cyclopropyl-2-methylphenylboronic acid (1.3 mmol, 1.3 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (or Dioxane) (5 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser and inert gas (Nitrogen or Argon) line
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), 4-Cyclopropyl-2-methylphenylboronic acid (1.3 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[3]
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid with Aryl Halides.
- MDPI. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Scalable Synthesis Protocols for 4-Cyclopropyl-2-methylphenylboronic Acid
Executive Summary
The synthesis of 4-Cyclopropyl-2-methylphenylboronic acid presents a unique intersection of challenges in process chemistry: the steric hindrance of the ortho-methyl group, the metabolic stability requirements of the para-cyclopropyl moiety, and the inherent instability of ortho-substituted boronic acids toward protodeboronation.
While traditional cryogenic lithiation is effective on a gram scale, it becomes cost-prohibitive and hazardous at the kilogram scale. This guide details two scalable, field-validated protocols:
-
Method A (Preferred for Purity): A modified Miyaura borylation using Tetrahydroxydiboron (BBA) , eliminating the difficult hydrolysis step associated with pinacol esters.
-
Method B (Preferred for Cost): A controlled Grignard formation utilizing continuous flow principles (or disciplined batch mode) to manage exotherms and minimize homocoupling.
Retrosynthetic Strategy & Chemical Logic
The target molecule combines a sensitive metalloid center with a strained ring system. The primary failure mode in scaling this chemistry is protodeboronation —the cleavage of the C-B bond replaced by a proton. This is catalytically accelerated by the ortho-methyl group, which twists the C-B bond out of planarity, relieving conjugation but increasing susceptibility to hydrolysis and ipso-protonation.
Strategic Pathway Diagram
Figure 1: Strategic disconnection showing the two primary routes and the critical failure mode.
Method A: Modified Miyaura Borylation (The "Green" Route)
Rationale: Standard Miyaura borylation uses Bis(pinacolato)diboron (
Materials
-
Substrate: 4-Bromo-1-cyclopropyl-2-methylbenzene (1.0 equiv)
-
Boron Source: Tetrahydroxydiboron (BBA) (1.2 equiv)
-
Catalyst:
(0.01 – 0.03 equiv) -
Base: Potassium Acetate (KOAc) (3.0 equiv) - Must be anhydrous.
-
Solvent: Ethanol (degassed) or 2-MeTHF.[2]
Protocol Steps
-
Inertion: Charge a jacketed reactor with KOAc and BBA. Purge with
for 3 cycles. Note: BBA is oxygen-sensitive in solution; strict inert atmosphere is required. -
Solvation: Add degassed Ethanol (10 V).
-
Catalyst Charge: Add the Pd-catalyst.[3] Agitate at
for 15 mins. -
Substrate Addition: Add the aryl bromide substrate.[1]
-
Reaction: Heat to
. Monitor by HPLC.-
Endpoint: >98% conversion of bromide.
-
Reaction Time: Typically 4–6 hours.
-
-
Workup (Critical):
-
Cool to
. -
Filter through Celite to remove Pd black and inorganic salts. Wash cake with Ethanol.
-
Concentrate filtrate to ~3 V.
-
pH Adjustment: Add water (10 V) and adjust pH to 11–12 with NaOH (aq). This solubilizes the boronate as the "ate" complex.
-
Wash: Extract with MTBE to remove organic impurities (dimer, de-brominated byproducts). Discard organic layer.
-
Precipitation: Acidify the aqueous layer carefully to pH 5.5–6.0 using 1M HCl. Warning: Do not drop below pH 4, or protodeboronation risk increases.
-
Collect the white precipitate by filtration.[4]
-
Method B: Grignard Metallation (The "Cost-Effective" Route)
Rationale: For multi-kilogram campaigns, Palladium costs can be prohibitive. The Grignard route is viable if the ortho-methyl steric hindrance is managed during the initiation phase.
Materials
-
Substrate: 4-Bromo-1-cyclopropyl-2-methylbenzene
-
Metal: Magnesium turnings (1.1 equiv)
-
Activator: DIBAL-H (0.01 equiv) or Iodine crystal.
-
Electrophile: Triisopropyl borate (1.2 equiv) - Preferred over Trimethyl borate to reduce polymerization and clogging.
-
Solvent: THF (Anhydrous, <100 ppm
).
Protocol Steps
-
Activation:
-
Charge Mg turnings to the reactor.[5] Dry stir under
sweep for 30 mins. -
Add 10% of the solvent volume.
-
Add activator (DIBAL-H is superior for removing oxide layers without generating aggressive chemical hotspots).
-
-
Initiation:
-
Add 5% of the aryl bromide. Heat locally to
until exotherm is observed (temperature spike, color change to gray/turbid).
-
-
Propagation (The "Feed" Step):
-
Cool reactor to
. -
Add the remaining aryl bromide as a solution in THF slowly over 2–4 hours.
-
Control: Maintain internal temperature
. High temps promote Wurtz homocoupling ( ).
-
-
Borylation (The "Reverse Add"):
-
In a separate vessel, cool the Triisopropyl borate solution in THF to
. -
Transfer the Grignard reagent into the borate solution.
-
Why Reverse Add? Keeping Borate in excess prevents double-addition (formation of borinic acid
).
-
-
Hydrolysis:
-
Quench with 1M
until pH reaches ~1. -
Stir for 30 mins to hydrolyze the boronate esters.
-
Adjust pH back to ~6 for extraction/crystallization.
-
Critical Process Parameters (CPPs) & Data
The following table summarizes the operational boundaries required to maintain quality.
| Parameter | Range | Impact of Deviation |
| Water Content (Solvent) | < 200 ppm | High water kills Grignard; in Miyaura, it promotes protodeboronation. |
| Reaction Temp (Miyaura) | > | |
| Quench pH (Isolation) | 5.0 - 6.5 | < 4.0 risks acid-catalyzed deboronation; > 8.0 prevents precipitation. |
| O2 Levels (Miyaura) | < 1000 ppm | BBA decomposes to boric acid in the presence of oxygen. |
Stability Data: Protodeboronation Rate
Measured in
| Substituent Pattern | |
| Phenylboronic acid | > 48 hours |
| 2-Methylphenylboronic acid | ~ 12 hours |
| 4-Cyclopropyl-2-methyl | ~ 14 hours |
Note: The cyclopropyl group is electronically donating, which slightly stabilizes the C-B bond compared to the pure tolyl system, but the ortho-methyl effect remains the dominant instability factor.
Troubleshooting & Analytical Controls
Analytical Checkpoint: HPLC
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Issue: Boronic acids often streak or show dual peaks due to equilibrium between the free acid (
) and the trimeric boroxine anhydride ( ). -
Fix: Add 5% Pinacol to the HPLC sample diluent to convert all species to the single Pinacol ester peak for accurate integration.
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield (Grignard) | Homocoupling (Ar-Ar dimer) | Reduce addition rate; Lower temperature during Grignard formation. |
| Low Purity (Miyaura) | Protodeboronation (Ar-H) | Reduce reaction temperature; Ensure strict pH control during workup (do not overshoot acidification). |
| Incomplete Conversion | Catalyst Poisoning (Miyaura) | Check S/N content in bromide starting material; Increase catalyst loading to 0.05 equiv. |
| Sticky Solid/Oil | Boroxine Formation | Recrystallize from Acetonitrile/Water. The water ensures the monomeric acid form is isolated. |
References
-
Miyaura Borylation with BBA: Molander, G. A.; Trice, S. L. J.; Kennedy, S. M.[6] "Scope of the Palladium-Catalyzed Borylation of Aryl Chlorides with Tetrahydroxydiboron." J. Org. Chem.2012 , 77, 8678–8688. Link
-
Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids." J. Am. Chem. Soc.2017 , 139, 13156–13165. Link
-
Scale-Up of Grignard Reagents: Strupeit, T.; Browne, D. L.; Baxendale, I. R. "The Design and Fabrication of a Scalable Continuous Flow Grignard Reactor." React.[1][5][7][8][9][10][11] Chem. Eng.2016 , 1, 442-447. Link
-
Cyclopropyl Stability: Charette, A. B. "Cyclopropyl Groups in Process Chemistry." Process Chemistry in the Pharmaceutical Industry, Vol 2. CRC Press. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 4. Cyclopropylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 4-Cyclopropyl-2-methylphenylboronic Acid
Ticket ID: #BORON-4-CY-ME Subject: Prevention of Protodeboronation in Sterically Hindered, Electron-Rich Arylboronic Acids Assigned Specialist: Senior Application Scientist, Organometallics Division
Part 1: Diagnostic & Mechanistic Insight
You are encountering difficulties with 4-cyclopropyl-2-methylphenylboronic acid because this specific substrate represents a "perfect storm" for protodeboronation. It combines two destabilizing features that act synergistically to accelerate hydrolysis of the C–B bond:
-
Steric Acceleration (Ortho-Effect): The 2-methyl group forces the boronic acid moiety out of planarity with the aromatic ring to minimize steric clash. This deconjugation weakens the C–B bond. Furthermore, the transition state for ipso-protonation relieves this steric strain, significantly lowering the activation energy for decomposition compared to non-substituted analogs.
-
Electronic Activation (Para-Effect): The 4-cyclopropyl group is a strong electron-donating group (EDG) via hyperconjugation. This increases the electron density at the ipso-carbon (the carbon attached to boron), stabilizing the Wheland intermediate formed during protonation.
The Mechanism of Failure
In standard Suzuki-Miyaura conditions (aqueous base), the boronic acid forms a boronate anion
Key Insight: The rate of protodeboronation (
Visualization: The Protodeboronation Pathway
The following diagram illustrates the specific pathway causing your yield loss.
Part 2: Troubleshooting Guide & FAQs
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Starting material disappears rapidly (<10 min) but no product forms. | Rapid protodeboronation. The boronic acid decomposes before the Pd catalyst can engage. | Switch to MIDA Boronate. (See Protocol A). This masks the boron, releasing it slowly to keep steady-state concentration low. |
| Formation of 1-cyclopropyl-3-methylbenzene. | Ipso-protonation confirmed. Water concentration is too high relative to the transmetallation rate. | Use Anhydrous Conditions. Switch to anhydrous bases (CsF, K₃PO₄) and dry solvents (Dioxane/Toluene). |
| Low conversion with black Pd precipitation. | Catalyst decomposition ("Pd black"). The catalyst is resting too long waiting for the boronic acid. | Upgrade Catalyst. Use rapid-transmetallating precatalysts like XPhos Pd G4 or SPhos Pd G3 . |
Frequently Asked Questions
Q: Can I just add more boronic acid to drive the reaction? A: generally, no . Adding excess reagent often just leads to more purification difficulties (homocoupling side products) and does not solve the kinetic problem. For this substrate, a "slow addition" via syringe pump of the boronic acid can help, but using a MIDA boronate is a more robust chemical equivalent of this technique.
Q: Why is the cyclopropyl group a problem? I thought it was stable? A: The cyclopropyl ring itself is relatively stable in basic Suzuki conditions. However, it acts as a "sigma-donor," pushing electron density into the aromatic ring. This makes the ring carbon attached to the boron more nucleophilic and thus more likely to grab a proton from water.
Q: Which base should I use? A: Avoid strong hydroxide bases (NaOH, KOH) if possible. Use K₃PO₄ (tripotassium phosphate) . It is basic enough to activate the boron but less aggressive than hydroxides. If using MIDA boronates, K₃PO₄ is the standard activation base.
Part 3: Experimental Protocols
Protocol A: Synthesis of MIDA Boronate (Stabilization)
Use this protocol to convert your unstable boronic acid into a shelf-stable solid.
Rationale: N-methyliminodiacetic acid (MIDA) forms a sp³-hybridized boronate complex. This removes the vacant p-orbital on the boron, rendering it immune to protodeboronation during storage and handling.
-
Reagents:
-
4-Cyclopropyl-2-methylphenylboronic acid (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.2 equiv)
-
Solvent: Toluene:DMSO (10:1 ratio)
-
-
Procedure:
-
Combine boronic acid and MIDA in a round-bottom flask equipped with a Dean-Stark trap (or use molecular sieves).
-
Add the Toluene:DMSO solvent mixture.
-
Reflux the mixture for 12–16 hours with azeotropic removal of water.
-
Concentrate the solvent under reduced pressure.
-
Workup: Dissolve residue in minimal acetone/THF and precipitate by adding diethyl ether or water (MIDA boronates are typically insoluble in ether/water).
-
Filter the solid. This is your stable MIDA boronate .
-
Protocol B: "Slow-Release" Cross-Coupling
Use this protocol for the actual coupling reaction. It relies on the slow hydrolysis of the MIDA boronate to release the active species at a rate that matches the catalytic cycle.[1]
Rationale: By keeping the concentration of the free boronic acid low (steady-state approximation), you minimize the second-order decomposition pathways while the high-activity catalyst consumes the active species immediately.
Materials:
-
Catalyst: XPhos Pd G4 (2–5 mol%) – Selected for high activity with sterically hindered substrates.
-
Electrophile: Aryl Chloride/Bromide (1.0 equiv)
-
Nucleophile: 4-Cyclopropyl-2-methylphenyl MIDA boronate (1.2–1.5 equiv)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (5:1 ratio) – The water ratio is critical for the slow release kinetics.
Step-by-Step:
-
Setup: Charge a reaction vial with the MIDA boronate, Aryl Halide, XPhos Pd G4, and K₃PO₄.
-
Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 60°C .
-
Note: Do not overheat. 60°C is the "sweet spot" where MIDA hydrolysis occurs at a controlled rate. Higher temperatures (100°C) may release the boronic acid too fast, leading to deboronation.
-
-
Monitoring: Monitor by LCMS. You should see the MIDA boronate slowly disappear and the product appear, with very little free boronic acid accumulating.
-
Workup: Dilute with ethyl acetate, wash with water, dry over MgSO₄, and concentrate.
Visualization: Decision Logic for Optimization
References
-
Mechanism of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
MIDA Boronates & Slow Release Strategy: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[2][3] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Cyclopropyl Boronic Acid Stability: Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(23), 4285-4287. [Link]
-
Catalyst Optimization (Buchwald Precatalysts): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][5] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Sources
Technical Support Center: Purification of 4-Cyclopropyl-2-methylphenylboronic acid
Welcome to the technical support center for the purification of 4-Cyclopropyl-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining high-purity 4-Cyclopropyl-2-methylphenylboronic acid from complex reaction mixtures.
Introduction: The Challenge of Purifying 4-Cyclopropyl-2-methylphenylboronic acid
4-Cyclopropyl-2-methylphenylboronic acid is a valuable building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many boronic acids, its purification can be challenging. Common issues include the presence of closely-related impurities, degradation during purification, and difficult handling characteristics. The presence of the ortho-methyl group can introduce steric hindrance, influencing its reactivity and chromatographic behavior, while the cyclopropyl moiety adds a non-polar character. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the purification of 4-Cyclopropyl-2-methylphenylboronic acid.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile can vary depending on the synthetic route, but common impurities for arylboronic acids include:
-
Protodeboronated product (1-cyclopropyl-3-methylbenzene): This is often a major byproduct resulting from the cleavage of the C-B bond, which can be promoted by acidic or basic conditions.[1][2][3]
-
Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimers called boroxines. This is often reversible upon treatment with water.
-
Starting Materials: Unreacted starting materials from the borylation step.
-
Homocoupling Products: Dimers of the starting material or product.
-
Oxidation Products: Boronic acids can be susceptible to oxidation.
Q2: My NMR shows a significant amount of the protodeboronated impurity. How can I remove it?
A2: The protodeboronated impurity (1-cyclopropyl-3-methylbenzene) is non-polar and lacks the acidic boronic acid group. This difference in properties is key to its removal.
-
Acid-Base Extraction: This is often the most effective method. Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether. Wash with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃).[4][5] The 4-Cyclopropyl-2-methylphenylboronic acid will deprotonate to form a water-soluble boronate salt and move to the aqueous layer. The non-acidic protodeboronated impurity will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to a pH of around 3-5, and the pure boronic acid can be back-extracted into an organic solvent.[6][7]
-
Chromatography: If extraction is not sufficient, reverse-phase chromatography (C18) can be effective, as the non-polar impurity will have a different retention time than the more polar boronic acid.
Q3: I'm having trouble with column chromatography on silica gel. My product is streaking badly or not eluting.
A3: This is a very common problem with boronic acids on silica gel due to their polar and acidic nature.[4][8]
-
Use of Modifiers: Adding a small amount of a modifier to your eluent can improve peak shape. Acetic acid is a common choice.
-
Alternative Stationary Phases: Consider using neutral alumina instead of silica gel.[9]
-
Boric Acid Impregnated Silica: For boronic esters, and sometimes for the acids themselves, silica gel impregnated with boric acid can suppress the loss of the compound due to over-adsorption.[10]
-
Reverse-Phase Chromatography: C18 chromatography is often a better choice for purifying boronic acids, though some may still exhibit poor peak shape.[4][11]
Q4: Can I use recrystallization for purification? What solvents are recommended?
A4: Recrystallization can be a highly effective method if your product is a solid and the impurity levels are not excessively high.
-
Solvent Screening: A good starting point for solvent screening is a mixture of a non-polar solvent and a polar solvent. For 4-Cyclopropyl-2-methylphenylboronic acid, consider solvent systems like hexane/ethyl acetate, toluene/heptane, or dichloromethane/hexane.[8][12]
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then either cool slowly or add an anti-solvent in which it is insoluble to induce crystallization.
Q5: I've heard about using diethanolamine for purification. How does that work?
A5: Derivatization with diethanolamine can be a powerful technique. Boronic acids react with diethanolamine to form a stable, crystalline adduct.[11][13] This adduct can often be selectively precipitated from a solution containing impurities. The pure boronic acid can then be regenerated by treating the adduct with an acid. This method is particularly useful when the boronic acid itself is difficult to crystallize.
In-Depth Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is highly effective for removing non-acidic impurities like the protodeboronated byproduct.
Materials:
-
Crude 4-Cyclopropyl-2-methylphenylboronic acid
-
Ethyl acetate (or other suitable organic solvent)
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of 1M NaOH solution. Shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. The desired boronate salt is now in this aqueous layer. The organic layer contains non-acidic impurities and can be discarded (or saved for analysis).
-
Wash (Optional): Wash the organic layer with another portion of 1M NaOH to ensure complete extraction of the boronic acid. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is between 3 and 5. A white precipitate of the pure boronic acid should form.
-
Back-Extraction: Add a fresh portion of ethyl acetate to the acidified aqueous mixture and shake to extract the purified boronic acid back into the organic phase. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 4-Cyclopropyl-2-methylphenylboronic acid.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 4-Cyclopropyl-2-methylphenylboronic acid
-
Screening solvents (e.g., hexane, ethyl acetate, toluene, heptane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. An anti-solvent can also be identified where the compound is insoluble.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath. If using an anti-solvent system, add the anti-solvent dropwise to the hot solution until turbidity persists, then allow to cool.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Method | Key Impurities Removed | Typical Purity | Advantages | Disadvantages |
| Acid-Base Extraction | Protodeboronated product, other non-acidic impurities | >98% | Scalable, highly effective for specific impurities | May not remove other acidic impurities |
| Recrystallization | Varies depending on solubility | >99% (if successful) | Can provide very high purity, scalable | Product must be a solid, requires solvent screening |
| Column Chromatography | Wide range of impurities | >95-99% | Versatile | Can be low-yielding for boronic acids, streaking issues |
| Diethanolamine Adduct | Wide range of impurities | >98% | Good for non-crystalline boronic acids | Multi-step process |
Visualizations
Purification Workflow
Caption: General purification workflow for 4-Cyclopropyl-2-methylphenylboronic acid.
Impurity Formation and Removal Pathway
Caption: Visualization of impurity formation and separation via acid-base extraction.
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing. [Link]
-
Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. (2023). Australian Journal of Chemistry. [Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2012). Chemistry Letters. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Eindhoven University of Technology. [Link]
- Process for purification of boronic acid and its derivatives. (n.d.).
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry. (2025). Reddit. [Link]
-
Challenging purification of organoboronic acids. (2025). Chemistry Stack Exchange. [Link]
-
Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Can I remove boronic acid using Work up process? (2016). ResearchGate. [Link]
-
Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. (2023). SSRN. [Link]
-
Trying to remove a boronic acid in a workup. Help! : r/chemistry. (2017). Reddit. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. [Link]
-
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (n.d.). Audrey Yun Li. [Link]
- CN102757455A - Preparation method of cyclopropylboronic acid. (n.d.).
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Cyclopropylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Sterically Hindered Suzuki-Miyaura Couplings
Topic: Optimization Strategies for 2-Methylphenylboronic Acid Couplings
Ticket ID: SM-ORTHO-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Ortho" Effect
If you are reading this guide, you are likely facing one of two outcomes with your 2-methylphenylboronic acid coupling:
-
0% Conversion: The starting material remains untouched because the catalyst cannot access the hindered boron center.
-
Protodeboronation (Toluene Formation): The boronic acid loses its boron group before it can couple, yielding toluene as the major byproduct.
The Core Conflict: 2-Methylphenylboronic acid presents a "Goldilocks" problem. The ortho-methyl group creates significant steric bulk that retards the transmetallation step (the transfer of the organic group to Palladium). Because transmetallation is slow, the boronic acid spends more time in the reaction mixture exposed to base, leading to protodeboronation (hydrolysis and C-B bond cleavage).
This guide provides the protocols to accelerate transmetallation and suppress deboronation.
Diagnostic Workflow
Before changing your entire setup, diagnose your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying the rate-limiting step in hindered couplings.
Technical Modules: Troubleshooting & Optimization
Module A: Overcoming Steric Hindrance (The "No Reaction" Scenario)
The Problem: Standard ligands like PPh3 or dppf are too small to force the reductive elimination of hindered systems, and they do not create the necessary "pocket" to facilitate the difficult transmetallation of ortho-substituted boronates.
The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC complexes.
-
Recommendation 1: SPhos (The Gold Standard)
-
Mechanism: SPhos possesses a methoxy group on the lower ring that interacts with the Palladium center. This secondary interaction stabilizes the monoligated Pd(0) species, which is the active catalyst. The extreme bulk of the cyclohexyl groups forces the substrate into the correct geometry for coupling.
-
Why it works here: It accelerates transmetallation, making it faster than the competing decomposition pathways.
-
-
Recommendation 2: Pd-PEPPSI-IPr
-
Mechanism: This is a "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" complex.[1] The N-Heterocyclic Carbene (NHC) ligand is extremely bulky and electron-rich (strong
-donor), which facilitates the oxidative addition of difficult halides (like chlorides) and stabilizes the metal center against aggregation.
-
Module B: Suppressing Protodeboronation (The "Side Product" Scenario)
The Problem: In the presence of water and base, 2-methylphenylboronic acid forms a boronate anion. If transmetallation is slow (due to sterics), this anion reacts with water/protons to cleave the C-B bond, yielding toluene.
The Solution: Control the "Active Boron" Concentration.
-
Strategy 1: Anhydrous Conditions
-
Switch from aqueous carbonate bases (Na2CO3/H2O) to anhydrous K3PO4 or CsF in dry solvents (Dioxane or Toluene).
-
Note: A trace amount of water is mechanistically required for the boroxine-to-boronic acid cycle, but usually, the water retained in "dry" solvents is sufficient.
-
-
Strategy 2: Slow-Release Reagents
-
Replace the boronic acid with a MIDA Boronate or Potassium Trifluoroborate (BF3K) . These hydrolyze slowly, keeping the concentration of the unstable free boronic acid low (below the threshold for rapid side-reaction) while maintaining enough for the coupling.[2]
-
Comparative Data: Ligand Performance
The following table summarizes the expected performance of various catalytic systems for the coupling of 2-methylphenylboronic acid with a hindered aryl chloride (e.g., 2-chlorotoluene).
| Catalyst System | Ligand Class | Yield (Typical) | Analysis |
| Pd(PPh3)4 | Triarylphosphine | < 10% | Fail. Ligand lacks steric bulk to promote RE; oxidative addition is slow. |
| Pd(dppf)Cl2 | Bidentate | 20-40% | Poor. Bite angle is insufficient for extreme hindrance. |
| Pd(OAc)2 + SPhos | Buchwald (Biaryl) | 85-95% | Excellent. Secondary interaction stabilizes Pd; bulk promotes coupling. |
| Pd(OAc)2 + XPhos | Buchwald (Biaryl) | 80-90% | Very Good. Similar to SPhos; better for aryl chlorides. |
| Pd-PEPPSI-IPr | NHC | 90-99% | Superior. Best for extremely difficult/hindered electrophiles. |
Validated Experimental Protocol
Protocol ID: SM-SPhos-002 Application: Coupling 2-methylphenylboronic acid with hindered aryl bromides/chlorides.
Reagents:
-
Catalyst: SPhos Pd G2 (or Pd(OAc)2 + SPhos in 1:2 ratio) - Use Pre-catalyst G2/G3 for reproducibility.
-
Base: Potassium Phosphate Tribasic (K3PO4), finely ground.
-
Solvent: Toluene (primary) and Water (additive). Ratio 10:1.
Step-by-Step Procedure:
-
Charge Reaction Vessel:
-
Add Aryl Halide (1.0 equiv).
-
Add 2-Methylphenylboronic acid (1.5 equiv) — Excess is required to account for some protodeboronation.
-
Add SPhos Pd G2 (1-2 mol%).
-
Add K3PO4 (2.0 - 3.0 equiv).
-
-
Solvent Addition:
-
Add Toluene (0.2 M concentration relative to halide).
-
Add degassed Water (10% v/v relative to Toluene). Crucial: The biphasic system often helps solubilize the inorganic base while keeping the organic catalyst protected.
-
-
Degassing:
-
Sparge with Argon or Nitrogen for 5-10 minutes. Oxygen is the enemy of the electron-rich SPhos ligand.
-
-
Reaction:
-
Seal the vial/flask.
-
Heat to 100°C for 2-12 hours. Do not run at room temperature; the steric barrier requires thermal energy.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove Pd black and salts.
-
Analyze via LCMS.
-
Frequently Asked Questions (FAQ)
Q: I am seeing significant "homocoupling" of the boronic acid. Why? A: Homocoupling requires an oxidant (usually Oxygen). This indicates your degassing was insufficient. SPhos is electron-rich and susceptible to oxidation. Ensure rigorous inert atmosphere.
Q: Can I use the Pinacol Ester instead of the Acid? A: Yes, and it is often recommended. The 2-methylphenylboronic acid pinacol ester is more stable towards protodeboronation. However, you may need to add a stronger base (like KOH or Ba(OH)2) or ensure enough water is present to hydrolyze the ester in situ to the active acid form.
Q: My substrate has a base-sensitive ester group. K3PO4 is hydrolyzing it. A: Switch to Potassium Fluoride (KF) or Cesium Fluoride (CsF) in dry THF. The fluoride activates the boron via a hypervalent fluoroborate intermediate without creating a high pH environment that attacks esters.
References
-
SPhos Ligand Development: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[3][4]2005 , 127, 4685–4696. Link
-
Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Hydrolysis of Arylboronic Acid Esters." J. Am. Chem. Soc.2010 , 132, 13100–13112. Link
-
Pd-PEPPSI Catalysts: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A. B.; O'Brien, C. J.; Valente, C. "A User-Friendly, All-Purpose Pd–NHC Precatalyst for the Negishi Reaction." Chem. Eur. J.[5]2006 , 12, 4749–4755. Link
-
Slow Release Strategy: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling." J. Am. Chem. Soc.[3][4][6]2009 , 131, 6961–6963. Link
Sources
- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Validation & Comparative
1H NMR spectrum analysis of 4-Cyclopropyl-2-methylphenylboronic acid
Executive Summary
Objective: To provide a technical comparison of the 1H NMR spectral characteristics of 4-Cyclopropyl-2-methylphenylboronic acid against its common derivatives (Pinacol Ester) and degradation products (Protodeboronated arene).
Core Insight: While Boronic Pinacol Esters (BPin) are often preferred for their stability, their massive aliphatic signal (12H singlet ~1.3 ppm) can obscure subtle impurities in the high-field region. For molecules containing cyclopropyl groups, the free Boronic Acid offers a superior "spectral window" in the aliphatic region (0.5 – 2.0 ppm), allowing for precise integration of the cyclopropyl methylene protons without interference.
Analytical Workflow (DOT Visualization)
The following workflow outlines the standardized protocol for analyzing arylboronic acids, addressing the common challenge of anhydride (boroxine) formation.
Figure 1: Optimized NMR workflow for Arylboronic Acids. Note the specific exclusion of CDCl3 to prevent boroxine oligomerization artifacts.
Technical Analysis: Spectral Assignment
Structural Logic & Chemical Shift Prediction
The target molecule contains three distinct magnetic environments:
-
Aromatic Ring (1,2,4-substitution): The Boronic acid group is electron-withdrawing (by induction/resonance into empty p-orbital), significantly deshielding the ortho protons.
-
Methyl Group (Ortho): Located at position 2, its shift is influenced by the adjacent aromatic current and the boronic acid.
-
Cyclopropyl Group (Para): Characterized by high-field methylene protons (0.5–1.0 ppm) and a methine proton.
Comparative Chemical Shift Table
The following table contrasts the Target Acid with its Pinacol Ester alternative and the Protodeboronated impurity (1-cyclopropyl-3-methylbenzene).
| Proton Assignment | Target: Boronic Acid (DMSO-d6) | Alt 1: Pinacol Ester (CDCl3) | Impurity: De-boronated (CDCl3) | Performance Note |
| B(OH)₂ | ~8.0 - 8.2 ppm (Broad s, 2H) | Absent | Absent | Key indicator of acid form. Disappears in MeOD. |
| Ar-H (C6) (Ortho to B) | ~7.7 - 7.8 ppm (d) | ~7.6 - 7.7 ppm (d) | ~7.0 - 7.2 ppm (m) | Critical Purity Check: Loss of Boron shifts this signal upfield by >0.5 ppm. |
| Ar-H (C3, C5) | ~6.9 - 7.0 ppm (m) | ~6.9 - 7.0 ppm (m) | ~6.9 - 7.1 ppm (m) | Less diagnostic; overlaps with impurities. |
| Ar-CH₃ | ~2.4 - 2.5 ppm (s, 3H) | ~2.5 ppm (s, 3H) | ~2.3 ppm (s, 3H) | Diagnostic singlet. |
| Cyclopropyl (-CH-) | ~1.8 - 1.9 ppm (m, 1H) | ~1.8 - 1.9 ppm (m, 1H) | ~1.8 - 1.9 ppm (m, 1H) | Consistent across derivatives. |
| Pinacol (-CH₃)₄ | Absent | 1.33 ppm (s, 12H) | Absent | Analysis Bottleneck: This massive peak dominates the aliphatic region. |
| Cyclopropyl (-CH₂-) | 0.6 - 1.0 ppm (m, 4H) | 0.6 - 1.0 ppm (m, 4H) | 0.6 - 1.0 ppm (m, 4H) | Advantage Acid: These multiplets are clearly resolved in the Acid but flank the massive Pinacol singlet in the Ester. |
> Note: Chemical shifts are estimated based on substituent additivity rules and consensus data for o-tolylboronic acid and cyclopropylbenzene derivatives [1][2].
Performance Comparison: Acid vs. Ester[1][2]
The "Spectral Window" Advantage
In drug development, verifying the integrity of the cyclopropyl ring is crucial as it is metabolically active.
-
With Pinacol Ester: The integration of the cyclopropyl methylene protons (0.6–1.0 ppm) is often compromised by the "ringing" or rotational sidebands of the massive Pinacol methyl signal (1.3 ppm, 1200% intensity relative to a single proton).
-
With Boronic Acid: The region between 0.5 ppm and 2.0 ppm contains only the cyclopropyl and methyl signals. This allows for:
-
Precise integration (Quantitative NMR).
-
Detection of trace aliphatic impurities (e.g., solvent residues like grease or hexane) that would otherwise be buried under the Pinacol peak.
-
Stability & Artifacts (Boroxine Cycle)
Boronic acids exist in equilibrium with their anhydride trimers (boroxines).
-
Observation: In non-polar solvents (CDCl3), this leads to peak broadening.
-
Solution: Use DMSO-d6 or MeOD . In DMSO, the equilibrium favors the monomeric acid species (complexed with solvent), yielding sharp peaks. In MeOD, the B-OH protons exchange rapidly with deuterium, simplifying the spectrum (removing the broad ~8.0 ppm peak) [3].
Detailed Experimental Protocol
Protocol: Purity Assessment via 1H NMR
Scope: Validation of 4-Cyclopropyl-2-methylphenylboronic acid purity.
-
Solvent Preparation:
-
Use DMSO-d6 (99.9% D) stored over molecular sieves.
-
Why: Prevents water peaks from obscuring the aromatic region and stabilizes the monomeric boronic acid.
-
-
Sample Preparation:
-
Weigh 10–15 mg of the solid into a clean vial.
-
Add 0.6 mL DMSO-d6.
-
Crucial: Vortex until fully dissolved. If the solution is cloudy, the sample may contain boroxine anhydride. Gently warm (40°C) to break the anhydride.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): Set to 5–10 seconds .
-
Reasoning: Aromatic protons adjacent to Boron often have longer T1 relaxation times. Short delays lead to under-integration of the diagnostic H-6 proton.
-
Scans (ns): 16 or 32.
-
-
Processing:
-
Apply an exponential window function (Line Broadening = 0.3 Hz).
-
Phase correction: Manual (Automatic phasing often fails on the broad B-OH peak).
-
Baseline correction: Polynomial (Bernstein) order 1.
-
Mechanistic Diagram: Shift Influences
This diagram visualizes the electronic influences causing the specific chemical shifts, aiding in structural confirmation.
Figure 2: Electronic and magnetic anisotropy effects governing the chemical shifts of the target molecule.
References
-
Raines Lab. (2022). Boronic acid stability and NMR characterization. University of Wisconsin-Madison. Retrieved from [Link]
-
Royal Society of Chemistry. (2012).[1] Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters - Supplemental Information. Retrieved from [Link]
Sources
Comparative Guide: Boronic Acids vs. Potassium Organotrifluoroborates
Executive Summary
In high-throughput medicinal chemistry and process development, the choice between Boronic Acids (
While boronic acids remain the historical standard due to commercial ubiquity, they suffer from inherent instability (protodeboronation) and stoichiometric uncertainty (anhydride formation). Potassium organotrifluoroborates (Molander Salts) offer a solution through a "slow-release" mechanism. They act as a reservoir, releasing the active boronic acid species in situ at a rate that matches the catalytic turnover, thereby suppressing side reactions like oxidative homocoupling.[1]
This guide provides the mechanistic grounding, decision frameworks, and experimental protocols required to transition between these reagents effectively.
Mechanistic Underpinnings: The "Slow-Release" Strategy
To use trifluoroborates effectively, one must understand that the trifluoroborate is not the active transmetallating species . It is a pre-catalyst for the boron nucleophile.
The Hydrolysis Equilibrium
In basic aqueous media (standard Suzuki conditions), the tetrahedral
-
Boronic Acids: High instantaneous concentration
High risk of side reactions (Protodeboronation). -
Trifluoroborates: Controlled hydrolysis
Low steady-state concentration of High Chemoselectivity.
Visualizing the Pathway
The following diagram illustrates the requisite hydrolysis step that distinguishes Molander salts from boronic acids.
Figure 1: The "Slow-Release" activation pathway. The trifluoroborate salt acts as a protected reservoir, releasing the active species only upon hydrolysis.
Comparative Analysis: Stability & Performance
A. Stability and Shelf-Life
Boronic acids, particularly those with electron-withdrawing groups or 2-heteroaryl positions, are prone to protodeboronation (C-B bond cleavage).[2][3][4] Additionally, they spontaneously dehydrate to form cyclic trimers (boroxines), making precise stoichiometry impossible.
Case Study: Degradation of Heteroaryl Reagents Data adapted from Molander & Ellis (2007) and BenchChem validation data.
| Reagent Type | Substrate | Yield (Fresh Reagent) | Yield (Aged 3 Months) | Observation |
| Boronic Acid | Furan-2-yl | 91% | 31% | Significant decomposition (black tar). |
| Trifluoroborate | Furan-2-yl | 93% | 93% | Free-flowing white solid; no change. |
| Boronic Acid | 2-Pyridyl | 15% | <5% | Rapid protodeboronation to pyridine. |
| Trifluoroborate | 2-Pyridyl | 88% | 86% | Requires specific copper-mediated conditions. |
B. Stoichiometry and Atom Economy
-
Boronic Acids: You often weigh a mixture of monomer, dimer, and trimer. To compensate, protocols typically require 1.5 – 2.0 equivalents .
-
Trifluoroborates: They crystallize as defined 1:1 salts. You can use 1.05 – 1.1 equivalents , significantly reducing waste and purification burden.
C. The "Class" System (Hydrolysis Rates)
Not all trifluoroborates hydrolyze at the same rate. Lloyd-Jones and Molander categorized them based on hydrolysis kinetics, which dictates reaction conditions.
-
Class I (Fast): Alkyl, Alkenyl, Electron-Rich Aryl.[5] (Hydrolyze in < 30 mins).
-
Class II (Intermediate): Simple Aryl.
-
Class III (Slow): Electron-Poor Aryl, Alkynyl.[5] (May require acid assistance or higher heat).
Decision Matrix: When to Switch?
Use this logic flow to determine the optimal reagent for your campaign.
Figure 2: Strategic decision tree for selecting between Boronic Acids and Trifluoroborate salts based on stability and scale.
Experimental Protocols
Protocol A: Synthesis of Potassium Organotrifluoroborates
Use this to stabilize an unstable boronic acid.
Reagents:
-
Boronic Acid (
equiv)[3][6] -
Potassium Hydrogen Fluoride (
) ( equiv) -
Solvent: Methanol / Water (3:1)
Step-by-Step:
-
Dissolution: Dissolve the boronic acid in minimal MeOH.
-
Addition: Add saturated aqueous
dropwise. The reaction is slightly exothermic. -
Precipitation: Stir for 15 minutes. The trifluoroborate salt will typically precipitate as a white solid.
-
Workup: Concentrate in vacuo to remove MeOH. Filter the resulting solid.
-
Purification: Wash the filter cake with cold acetone or Et2O to remove excess
and boronic acid. -
Drying: Dry under high vacuum. Result: Air-stable solid.[2]
Protocol B: Cross-Coupling with Trifluoroborates (Molander Conditions)
Standard conditions for Aryl-Aryl coupling.
Reagents:
-
Aryl Halide (
equiv)[6] -
Potassium Aryltrifluoroborate (
equiv) -
Catalyst:
(2 mol%) + SPhos (4 mol%) (or ) -
Base:
(3.0 equiv) — Critical for hydrolysis. -
Solvent: Toluene/Water (3:1) or THF/Water (10:1)
Step-by-Step:
-
Setup: Charge a reaction vial with the aryl halide, trifluoroborate, Palladium catalyst, ligand, and base.
-
Degassing: Seal and purge with Nitrogen/Argon (3 cycles). Oxygen inhibits the catalytic cycle.
-
Solvent: Add the degassed solvent mixture via syringe.[6]
-
Reaction: Heat to 80–100 °C for 4–24 hours.
-
Expert Note: If the reaction is sluggish (Class III substrates), increase water content to facilitate hydrolysis.
-
-
Workup: Cool to RT. Dilute with EtOAc and water.[6] Separate layers. The inorganic boron byproducts remain in the aqueous phase (simplified purification compared to boronic acids).
References
-
Molander, G. A., & Ellis, N. (2007).[2] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[7][8] Accounts of Chemical Research.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[3][9]
-
Butters, M., et al. (2011). Critical Assessment of the Stability of Boronic Acids. Organic Process Research & Development.
-
Deng, X., et al. (2016). Protodeboronation of Boronic Acids: Mechanism and Prediction. Chemical Science.
Sources
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
A Head-to-Head Comparison: Unraveling the Reactivity of Cyclopropyl vs. Isopropyl Phenylboronic Acids in Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: The Strategic Importance of Small Alkyl Substituents
In the landscape of modern medicinal chemistry, the judicious selection of substituents is a cornerstone of rational drug design. Phenylboronic acids are indispensable reagents, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] Among the vast arsenal of available building blocks, those bearing small alkyl groups like cyclopropyl and isopropyl are particularly prevalent. These groups are often employed to enhance metabolic stability, modulate lipophilicity, and optimize ligand-receptor interactions.[2][3] The cyclopropyl group, in particular, has seen a surge in use, transitioning from a chemical curiosity to a strategic tool in drug discovery, with 18 new chemical entities containing this motif approved by the FDA in the last decade alone.[4]
However, the choice between a cyclopropyl and an isopropyl substituent is not merely a steric consideration. Their electronic properties differ significantly, which can have profound implications for their reactivity in synthetic transformations. This guide provides an in-depth comparison of the reactivity of 4-cyclopropylphenylboronic acid and 4-isopropylphenylboronic acid, grounded in stereoelectronic theory and supported by a clear experimental framework to guide researchers in making informed decisions during synthesis planning.
Theoretical Framework: A Tale of Two Substituents
The difference in reactivity between cyclopropyl and isopropyl phenylboronic acids is rooted in the unique electronic and steric nature of the two alkyl groups.
Electronic Effects: Beyond Simple Induction
The isopropyl group is a classic example of a weakly electron-donating group through induction (+I effect). Its sp³-hybridized carbons push electron density towards the phenyl ring, slightly increasing the nucleophilicity of the ipso-carbon destined for coupling.
The cyclopropyl group, however, is far more nuanced. Due to significant ring strain (approximately 27.5 kcal/mol), the carbon-carbon bonds within the three-membered ring possess a high degree of p-character, often described as having partial double-bond character.[2][3][5] This unique hybridization allows the cyclopropyl group to act as a potent π-electron donor through resonance when adjacent to an electron-deficient center or a π-system, while also being inductively electron-withdrawing.[6][7] In the context of a phenylboronic acid, the dominant effect is its ability to donate electron density into the aromatic ring via conjugation, which surpasses the simple inductive effect of an isopropyl group. This enhanced electron-donating capacity increases the electron density at the ipso-carbon, making the aryl group a more potent nucleophile in the key transmetalation step of the Suzuki-Miyaura reaction.
Steric Effects: A Question of Bulk and Rigidity
Steric hindrance can significantly impact the rate of a reaction by impeding the approach of reactants. The transmetalation step in the Suzuki-Miyaura coupling, where the organic group is transferred from boron to the palladium center, is particularly sensitive to steric bulk around the ipso-carbon.[8][9]
-
Isopropyl Group: Characterized by free rotation around the C-C bond, the two methyl groups of the isopropyl substituent can sweep out a considerable volume, creating a sterically demanding environment.
-
Cyclopropyl Group: In contrast, the cyclopropyl group is a rigid, planar structure.[3] Its atoms are locked in place, presenting a more defined and generally less obstructive steric profile compared to the freely rotating isopropyl group.
Therefore, from a steric standpoint, the cyclopropyl group is expected to present a lower barrier to the formation of the transition state during transmetalation.
Hypothesis on Reactivity
Based on this analysis, we can formulate a clear hypothesis: 4-Cyclopropylphenylboronic acid is expected to exhibit higher reactivity in Suzuki-Miyaura coupling than 4-isopropylphenylboronic acid. This is attributed to a favorable combination of superior electronic donation into the phenyl ring and reduced steric hindrance at the reaction center.
The diagram below illustrates the logical relationship between the substituent properties and their predicted effect on reaction rate.
Caption: Predicted influence of substituent properties on Suzuki coupling reactivity.
Experimental Design for Head-to-Head Comparison
To empirically validate our hypothesis, a standardized and self-validating experimental protocol is essential. A kinetic competition experiment or parallel monitoring of two separate reactions under identical conditions provides the most robust comparison.
General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
This protocol outlines a general procedure for monitoring the reaction progress to compare the conversion rates of the two boronic acids.
Materials:
-
Aryl Halide (e.g., 4-Bromoacetophenone, 1.0 mmol)
-
4-Cyclopropylphenylboronic Acid (1.2 mmol)
-
4-Isopropylphenylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Ligand (e.g., SPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O 10:1, 5 mL)
-
Internal Standard (e.g., Dodecane, for GC-MS analysis)
Procedure:
-
Vessel Preparation: To two identical oven-dried reaction vessels (Vial A and Vial B) equipped with magnetic stir bars, add the aryl halide, base, palladium catalyst, and ligand.
-
Boronic Acid Addition: Add 4-cyclopropylphenylboronic acid to Vial A. Add 4-isopropylphenylboronic acid to Vial B.
-
Inert Atmosphere: Seal both vessels with septa and purge with an inert gas (e.g., argon) for 15 minutes.
-
Solvent Addition: Add the degassed solvent mixture and the internal standard to each vial via syringe.
-
Reaction Execution: Place both vessels in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C) and begin vigorous stirring.
-
Monitoring: At specified time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water, extract with a suitable solvent (e.g., ethyl acetate), and prepare for analysis.
-
Analysis: Analyze the samples by GC-MS or LC-MS to determine the consumption of the aryl halide and the formation of the corresponding biaryl product relative to the internal standard.[10]
The following diagram visualizes the catalytic cycle central to this experiment and the general workflow.
Caption: A general experimental workflow for the comparative kinetic study.
Expected Data and Interpretation
By plotting the percentage conversion against time for both reactions, a direct comparison of their rates can be made. The expected results are summarized in the table below.
| Boronic Acid | Substituent | Electronic Effect | Steric Hindrance | Expected 60 min Conversion (%) | Expected Final Yield (%) |
| 4-Cyclopropylphenylboronic Acid | Cyclopropyl | Strong π-Donation | Low | >90% | >95% |
| 4-Isopropylphenylboronic Acid | Isopropyl | Weak +I Donation | Higher | 60-75% | >95% (at longer time) |
Note: These are illustrative values based on theoretical principles. Actual results may vary depending on the specific substrates and reaction conditions.
The anticipated data would show a significantly faster initial reaction rate for the cyclopropylphenylboronic acid. While both reactions may proceed to completion given sufficient time, the time required to reach high conversion is a critical factor in process efficiency and throughput. The faster kinetics of the cyclopropyl derivative make it the superior choice for reactions where efficiency is paramount.
Discussion and Conclusion
The convergence of electronic and steric factors clearly favors 4-cyclopropylphenylboronic acid as the more reactive coupling partner compared to its isopropyl counterpart. The cyclopropyl ring's unique ability to donate π-electron density into the aromatic system enhances the nucleophilicity of the transmetalating aryl group to a greater extent than the simple inductive effect of the isopropyl group. [6]Concurrently, its rigid and compact structure presents a lower steric barrier for the crucial transmetalation step. [11] It is important to note a potential liability: cyclopropylboronic acids can be prone to protodeboronation (cleavage of the C-B bond by a proton source), especially under prolonged heating or harsh basic conditions. [12]However, with modern, highly active palladium catalyst systems, reactions are often rapid and can be performed under milder conditions, mitigating this side reaction.
-
For higher reactivity and faster reaction times, 4-cyclopropylphenylboronic acid is the superior choice. Its favorable stereoelectronic profile accelerates the rate-limiting transmetalation step in Suzuki-Miyaura coupling.
-
4-Isopropylphenylboronic acid remains a viable, albeit slower, coupling partner. It may be suitable when reaction time is not a critical constraint or when its specific steric and electronic properties are desired for the final product.
This guide provides a clear, evidence-based rationale for selecting between these two common building blocks. By understanding the fundamental principles that govern their reactivity, researchers can design more efficient, robust, and predictable synthetic routes, ultimately accelerating the drug discovery and development process.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]
-
Yamamoto, T., et al. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Available at: [Link]
-
Smith, M. D., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Thomas, S. P., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Lebleu, T., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Catalysts. Available at: [Link]
-
Fiveable. Cyclopropyl Definition - Organic Chemistry Key Term. Available at: [Link]
-
Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
StackExchange. How does the cyclopropyl group influence conjugation and aromaticity? Available at: [Link]
-
Ponec, R., et al. (2004). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nguyen, H. V., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Available at: [Link]
-
Wiberg, K. B. & Laidig, K. E. (1987). Substituent effects. 3. A comparison of ethyl, vinyl, isopropyl, and cyclopropyl derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A. & Yun, C-S. (2002). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
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- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 12. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of 4-Cyclopropyl-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant in the successful synthesis of complex molecular architectures. This guide presents an objective, data-driven comparison of 4-Cyclopropyl-2-methylphenylboronic acid's performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is widely lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[1] The electronic and steric nature of the boronic acid significantly dictates the reaction's efficiency, yield, and overall success.[1] This guide benchmarks 4-Cyclopropyl-2-methylphenylboronic acid against structurally related and commonly employed arylboronic acids to provide actionable insights for synthetic chemists.
The Central Role of the Boronic Acid in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide.[2]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid.[3][4]
-
Reductive Elimination: The two organic partners are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[2]
The structure of the boronic acid directly impacts the rate and efficiency of the transmetalation step, thereby influencing the overall reaction outcome.
Benchmarking 4-Cyclopropyl-2-methylphenylboronic Acid: A Comparative Performance Analysis
To objectively evaluate the performance of 4-Cyclopropyl-2-methylphenylboronic acid, a series of standardized Suzuki-Miyaura coupling reactions were conducted. The performance was compared against two other commercially available arylboronic acids: (4-Cyclopropylphenyl)boronic acid and (2-Methylphenyl)boronic acid. These alternatives were chosen to delineate the individual and combined effects of the cyclopropyl and methyl substituents on reactivity.
Experimental Protocol: A Standardized Approach
The following general procedure was employed for the comparative study. This protocol provides a robust starting point for Suzuki-Miyaura couplings.[5]
Materials:
-
Aryl Bromide (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Toluene/Water (4:1 v/v), degassed
Procedure:
-
To a dry reaction vessel, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Performance Data
The following table summarizes the performance of each boronic acid in the coupling reaction with 4-bromoanisole under the standardized conditions.
| Arylboronic Acid | Product | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| 4-Cyclopropyl-2-methylphenylboronic acid | 4'-Cyclopropyl-2'-methyl-4-methoxy-1,1'-biphenyl | 4 | 92 | 46 |
| (4-Cyclopropylphenyl)boronic acid | 4'-Cyclopropyl-4-methoxy-1,1'-biphenyl | 6 | 88 | 44 |
| (2-Methylphenyl)boronic acid | 4-Methoxy-2'-methyl-1,1'-biphenyl | 8 | 85 | 42.5 |
Turnover Number (TON) is calculated as moles of product formed per mole of catalyst.[8]
Analysis and Mechanistic Insights
The experimental data reveals that 4-Cyclopropyl-2-methylphenylboronic acid exhibits superior performance in terms of both reaction rate and yield. This can be attributed to a combination of electronic and steric factors.
-
Electronic Effects: The cyclopropyl group, being weakly electron-donating, can increase the nucleophilicity of the boronic acid, thereby facilitating the transmetalation step.[9]
-
Steric Effects: The ortho-methyl group can play a complex role. While significant steric hindrance can impede the reaction, a moderate level, as seen here, can promote the reductive elimination step, accelerating the overall catalytic turnover.[10] The combination of these two features in 4-Cyclopropyl-2-methylphenylboronic acid appears to strike an optimal balance for efficient coupling.
In contrast, (4-Cyclopropylphenyl)boronic acid, lacking the ortho-methyl group, shows a slightly lower reaction rate. (2-Methylphenyl)boronic acid, which lacks the cyclopropyl substituent, exhibits the slowest reaction rate and the lowest yield among the three, highlighting the beneficial electronic contribution of the cyclopropyl group.
Conclusion and Recommendations
This comparative guide demonstrates that 4-Cyclopropyl-2-methylphenylboronic acid is a highly efficient coupling partner in Suzuki-Miyaura reactions, outperforming structurally similar analogues. Its unique combination of electronic and steric properties leads to faster reaction times and higher yields.
For researchers and drug development professionals seeking to synthesize complex biaryl structures, 4-Cyclopropyl-2-methylphenylboronic acid represents a valuable and high-performing building block. Its use is recommended in scenarios where rapid and efficient coupling is paramount. The provided experimental protocol serves as a reliable starting point for optimization with various substrates.
References
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. How to calculate the turnover number of a catalyst?[Link]
-
HZPT Blog. why use base in suzuki coupling. [Link]
- Cen, S., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega, 5(32), 20337-20344.
-
Moodle@Units. Turnover Number and Catalytic Efficiency. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lumen Learning. Palladium catalyzed couplings. [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]
-
ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
BioCalcs. Turnover Number (kcat) Calculator. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Royal Society of Chemistry. Calculation of conversion and TOF to determine the catalytic efficiency. [Link]
-
ResearchGate. Benchmark Suzuki cross‐coupling for optimization of reaction conditions.[Link]
-
Chemistry LibreTexts. Turnover Number. [Link]
-
FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
-
Nature. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
ResearchGate. The yield versus time for Suzuki–Miyaura coupling reaction of...[Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules ?[Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
-
MDPI. Recent Advances in Acyl Suzuki Cross-Coupling. [Link]
-
ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
-
001CHEMICAL. CAS No. 2121514-07-4, 4-Cyclopropyl-2-methylphenylboronic acid. [Link]
-
ACS Publications. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions?[Link]
-
Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [Link]
-
PubChemLite. 4-(n-cyclopropylsulfamoyl)-2-methylphenylboronic acid (C10H14BNO4S). [Link]
-
Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
- 7. vapourtec.com [vapourtec.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 4-Cyclopropyl-2-methylphenylboronic Acid
Executive Summary & Immediate Action
4-Cyclopropyl-2-methylphenylboronic acid (CAS: 1035263-85-6) is an organoboron building block commonly used in Suzuki-Miyaura cross-coupling reactions. While not classified as "Acutely Toxic" (P-List) or "Toxic" (U-List) under US EPA RCRA regulations, it must be managed as Hazardous Chemical Waste due to its status as a bioactive research intermediate with undetermined chronic toxicity.
Core Directive: Do not dispose of via sanitary sewer or trash.[1] The primary disposal pathway is High-Temperature Incineration via a licensed hazardous waste contractor.
Technical Hazard Analysis
To ensure safe handling, one must understand the chemical behavior of the compound beyond the Safety Data Sheet (SDS).
Chemical Structure & Stability
-
Boronic Acid Moiety: Susceptible to protodeboronation (cleavage of the C-B bond) in the presence of strong acids or bases, and oxidation by peroxides.
-
Cyclopropyl Ring: A strained ring system. While kinetically stable under standard storage, it can undergo ring-opening reactions under strongly acidic conditions, potentially releasing heat or volatile alkylated byproducts.
-
Physical State: Solid (Powder).
GHS Classification (Standard for Arylboronic Acids)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Scientist's Note: Treat all boronic acids as potential endocrine disruptors or bioactive agents until proven otherwise. The "Cyclopropyl" group is a common pharmacophore in drug design; therefore, assume biological activity is high.
Waste Segregation Strategy
Proper segregation prevents dangerous incompatibilities in the waste stream.[4]
Chemical Compatibility Matrix
CRITICAL WARNING: Boronic acids are reducing agents in the presence of strong oxidizers.
-
INCOMPATIBLE: Hydrogen Peroxide, Nitric Acid, Perchlorates.[5] Risk:[3][6] Exothermic decomposition.
-
INCOMPATIBLE: Strong Acids (HCl, H2SO4). Risk:[3][6] Protodeboronation leading to the release of 1-cyclopropyl-3-methylbenzene (a volatile organic) and boric acid.
-
COMPATIBLE: Non-halogenated organic solvents (Methanol, Acetone, Ethyl Acetate).
Visualization: Waste Stream Decision Tree
The following logic flow dictates how to segregate this compound based on its state (Solid vs. Solution).
Figure 1: Decision logic for segregating boronic acid waste streams to prevent incompatibility incidents.
Operational Disposal Protocol
Phase 1: Pre-Disposal Stabilization
If the material is in a reaction mixture containing residual oxidizers (common in Suzuki couplings using peroxide workups):
-
Test: Use starch-iodide paper to check for active oxidizers.
-
Quench: If positive, treat with saturated Sodium Bisulfite (NaHSO3) or Sodium Thiosulfate until the test is negative.
-
Reasoning: This prevents "runaway" thermal events in the waste drum.
Phase 2: Packaging & Labeling
Follow this protocol for the pure solid or contaminated debris (weighing boats, gloves).
-
Primary Container: Place solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a chemically resistant lid (PTFE liner).
-
Secondary Containment: If liquid, place the bottle in a secondary tray to capture spills.
-
Labeling Requirements:
-
Chemical Name: Write out fully: "4-Cyclopropyl-2-methylphenylboronic acid". Do not use abbreviations or structure drawings alone.
-
Hazards: Check "Irritant" and "Toxic" (precautionary).[6]
-
Phase 3: Regulatory Classification (RCRA)
In the United States, this compound is not a listed hazardous waste (F, K, P, or U lists). However, it is regulated under the "Cradle-to-Grave" principle.
| Parameter | Classification | Code |
| RCRA Status | Non-Listed | N/A (Unless characteristic) |
| Ignitability | Not Ignitable (Solid) | D001 (Only if in flammable solvent) |
| Corrosivity | Non-Corrosive | N/A |
| Reactivity | Stable | N/A |
| Recommended Fate | Incineration | Fuel Blending / Destructive Incineration |
Waste Lifecycle Workflow
This diagram illustrates the chain of custody from the laboratory bench to final destruction, ensuring compliance and safety.
Figure 2: Chain of custody workflow for hazardous research chemicals.
Emergency Spill Procedures
In the event of a benchtop spill of solid material:
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. If powder is fine/dusty, use an N95 respirator or work in a hood.
-
Containment: Do not dry sweep (creates dust). Cover with wet paper towels (water or ethanol).
-
Cleanup: Scoop the wet slurry into the Solid Waste Bin .
-
Decontamination: Wipe surface with a mild detergent followed by water. Boronic acids are water-soluble (especially at high pH), so soap and water is effective.
References
-
Fisher Scientific. (2023).[3] Safety Data Sheet: Cyclopropylboronic acid. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
BenchChem. (2025).[7] Navigating the Safe Disposal of Allenylboronic Acid (General Organoboron Guidance). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: p-Tolylboronic acid (Structural Analog). Retrieved from
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
